molecular formula C15H13FO2 B14080563 4-Fluorophenyl 4-ethylbenzoate CAS No. 100633-60-1

4-Fluorophenyl 4-ethylbenzoate

Cat. No.: B14080563
CAS No.: 100633-60-1
M. Wt: 244.26 g/mol
InChI Key: ZLSNZOPVYRFOKL-UHFFFAOYSA-N
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Description

Contextualization of Aromatic Esters in Modern Organic Synthesis and Advanced Materials Science

Aromatic esters are a significant class of organic compounds characterized by an ester functional group attached to an aromatic ring. evitachem.comchemsrc.com Their general structure, Ar-COO-R, where 'Ar' is an aromatic group and 'R' is an alkyl or aryl substituent, forms the basis of their diverse chemical and physical properties. chemsrc.com These compounds are not merely laboratory curiosities; they are foundational components in numerous industrial sectors. In materials science, aromatic esters are utilized in the production of polymers and other advanced materials. evitachem.comchemsrc.com Certain aromatic esters are being investigated as phase change materials (PCMs) for thermal energy storage, particularly for high-temperature applications where they offer high densities. tcichemicals.com In organic synthesis, they serve as crucial intermediates for producing more complex molecules, including pharmaceuticals and agrochemicals. evitachem.comchemsrc.com The ester linkage is relatively stable but can be hydrolyzed under acidic or basic conditions, a reactivity that is exploited in various chemical transformations. chemsrc.com

Significance of Fluorine Substitution in Aromatic Systems: Electronic, Steric, and Conformational Influences

The incorporation of fluorine into organic molecules, particularly into aromatic systems, imparts unique and often highly desirable properties. Fluorine is the most electronegative element, and its substitution onto an aromatic ring significantly alters the molecule's electronic landscape. This can influence acidity (pKa), dipole moment, and reactivity. The judicious placement of fluorine can enhance metabolic stability and bioavailability in drug candidates without disrupting the molecule's ability to interact with its biological target. nih.govnih.gov

Specifically, single-site fluorination is a widely used strategy in medicinal chemistry to block metabolic hydroxylation at that position, thereby improving the pharmacokinetic profile of a compound. nih.goveurjchem.com Beyond electronics, the steric size of fluorine (van der Waals radius of 1.47 Å, compared to hydrogen's 1.20 Å) can influence molecular conformation. In fluorinated phenyl benzoates, this substitution can affect the mesomorphic (liquid crystal) properties, with the extent and position of fluorination favoring different liquid crystal phases. chemicalbook.com

Overview of 4-Fluorophenyl 4-ethylbenzoate (B1233868): Structural Archetype and Research Potential within Fluorinated Organic Chemistry

4-Fluorophenyl 4-ethylbenzoate (CAS No. 100633-60-1) is a specific aromatic ester that serves as a structural archetype for this class of compounds. evitachem.com It consists of a 4-ethylbenzoic acid moiety linked via an ester bond to a 4-fluorophenol (B42351) moiety. This structure combines the features of a substituted benzoate (B1203000) with the influential effects of a fluorine atom on the phenyl ring.

While extensive research on this specific molecule is not widely published, its structure suggests significant research potential. The presence of both an alkyl group (ethyl) and a halogen (fluorine) on a rigid biphenyl-like ester core is characteristic of molecules used in liquid crystal research. chemicalbook.com The compound's polarity and molecular shape could be conducive to forming ordered mesophases. Furthermore, as a fluorinated organic molecule, it represents a potential building block for creating more complex structures in pharmaceutical or agrochemical discovery, leveraging the known benefits of fluorine incorporation. nih.gov

Scope and Objectives of Academic Inquiry on this compound

Given the limited specific data in the public domain, academic inquiry into this compound would be well-defined. The primary objectives would be:

Synthesis and Purification: To develop and optimize a reliable synthetic route to the compound with high purity. Common methods include the esterification of 4-ethylbenzoic acid with 4-fluorophenol.

Structural and Physicochemical Characterization: To fully characterize the molecule using modern spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) and to experimentally verify its physical properties, such as its melting point, which is reported to be in the range of 25-27 °C. evitachem.com

Exploration of Material Properties: To investigate its potential as a liquid crystal or a phase change material, studying its thermal behavior using techniques like Differential Scanning Calorimetry (DSC) and polarized optical microscopy.

Evaluation as a Synthetic Intermediate: To assess its utility as a precursor in the synthesis of other novel compounds, taking advantage of the reactivity of the fluorinated aromatic ring.

Detailed Research Findings

Physicochemical Data

The known properties of this compound are summarized below.

PropertyValueSource
CAS Number 100633-60-1 evitachem.com
Molecular Formula C₁₅H₁₃FO₂ evitachem.com
Molecular Weight 244.26 g/mol evitachem.com
Melting Point 25-27 °C evitachem.com

For context, the properties of its chemical precursors and a related, non-fluorinated ester are provided in the following table. This comparison highlights the influence of the structural components on the final compound's properties.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting/Boiling Point
4-Fluorophenol 371-41-5C₆H₅FO112.1045-48 °C (mp)
4-Ethylbenzoic acid 619-64-7C₉H₁₀O₂150.17112-114 °C (mp)
Ethyl 4-ethylbenzoate 36207-13-3C₁₁H₁₄O₂178.23245-247 °C (bp)

Data sourced from publicly available chemical databases and suppliers.

Anticipated Synthesis and Characterization

The synthesis of this compound would most likely be achieved through standard esterification protocols. A common and efficient method involves the reaction of 4-ethylbenzoyl chloride (prepared from 4-ethylbenzoic acid and a chlorinating agent like thionyl chloride) with 4-fluorophenol in the presence of a base such as pyridine (B92270) or triethylamine. Alternatively, direct condensation of 4-ethylbenzoic acid and 4-fluorophenol using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is a viable route.

Upon successful synthesis, the structural confirmation would rely on spectroscopic analysis:

FT-IR Spectroscopy: An infrared spectrum would be expected to show a strong absorption band around 1730-1740 cm⁻¹ corresponding to the C=O stretch of the aromatic ester, and C-F stretching bands in the 1250-1000 cm⁻¹ region.

¹H NMR Spectroscopy: The proton NMR spectrum should display characteristic signals for the ethyl group (a triplet and a quartet), along with two sets of doublets in the aromatic region, corresponding to the para-substituted phenyl rings.

¹³C NMR Spectroscopy: The carbon NMR would show distinct signals for the carbonyl carbon of the ester, the carbons of the two aromatic rings (with splitting patterns for the carbons near the fluorine atom), and the two carbons of the ethyl group.

Mass Spectrometry: The molecular ion peak would be expected at an m/z value corresponding to the molecular weight of 244.26.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl) 4-ethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-2-11-3-5-12(6-4-11)15(17)18-14-9-7-13(16)8-10-14/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSNZOPVYRFOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545858
Record name 4-Fluorophenyl 4-ethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100633-60-1
Record name 4-Fluorophenyl 4-ethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Synthesis of 4 Fluorophenyl 4 Ethylbenzoate and Advanced Derivatives

Classical Esterification Routes and Mechanistic Investigations

Classical methods for ester synthesis remain fundamental in both laboratory and industrial settings. These routes are generally characterized by their directness but often require specific conditions to overcome equilibrium limitations and the lower reactivity of phenols compared to aliphatic alcohols.

Fischer-Speier esterification is a primary method involving the direct reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. nih.gov For the synthesis of 4-Fluorophenyl 4-ethylbenzoate (B1233868), this would involve reacting 4-ethylbenzoic acid with 4-fluorophenol (B42351). However, the direct esterification of phenols under classical Fischer conditions is often inefficient due to the lower nucleophilicity of the phenolic hydroxyl group. commonorganicchemistry.com

To drive the reaction towards the product, several optimization strategies have been developed. These typically involve removing water as it is formed or using a large excess of one reactant. nih.gov Modern approaches focus on enhancing reaction kinetics and yields through alternative catalysts and energy sources.

Key Optimization Strategies:

Catalysis : While strong Brønsted acids like sulfuric acid are traditional catalysts, Lewis acids and other catalytic systems have been shown to be effective. For instance, N-bromosuccinimide (NBS) has been successfully used to catalyze the esterification of substituted benzoic acids, with an optimal catalyst loading of 7 mol% at 70 °C. mdpi.com Moisture-tolerant zirconium complexes have also been employed, circumventing the need for water scavengers. nih.govacs.org

Microwave Irradiation : The use of sealed-vessel microwave conditions can dramatically reduce reaction times and improve yields for the esterification of substituted benzoic acids. academicpublishers.orgresearchgate.net This technique allows for rapid heating to temperatures that might be difficult to achieve with conventional heating, overcoming the activation energy barrier more efficiently. researchgate.net

Solvent-Free Conditions : Performing the reaction under neat or solvent-free conditions, often facilitated by microwave irradiation or specific catalysts, can improve efficiency and align with the principles of green chemistry. researchgate.net

StrategyDescriptionTypical Conditions/CatalystsAdvantages
Catalyst VariationEmploying non-traditional acid catalysts to improve efficiency and tolerance to reaction conditions.N-bromosuccinimide (NBS) mdpi.com, Zirconium complexes nih.govacs.org, Brønsted acidic ionic liquids researchgate.netHigher yields, milder conditions, potential for catalyst recycling. mdpi.com
Microwave-Assisted SynthesisUsing microwave energy to accelerate the reaction.Sealed-vessel, specific time intervals for catalyst addition. researchgate.netSignificant reduction in reaction time, improved yields. academicpublishers.org
Water RemovalShifting the equilibrium toward the product by removing water.Azeotropic distillation (e.g., with toluene), use of dehydrating agents.Increased conversion and yield in an equilibrium-limited reaction. nih.gov

Beyond direct acid-catalyzed reactions, various coupling methodologies have been developed for ester bond formation, often employing transition metal catalysts. These methods can offer greater substrate scope and milder reaction conditions. One of the primary strategies involves the cross-coupling of carboxylic acids or their derivatives with aryl halides. acs.org

A specific, modern approach that yields 4-Fluorophenyl 4-ethylbenzoate involves an iron-catalyzed C(sp²)–C(sp³) cross-coupling reaction. mdpi.com In this documented procedure, 4-fluorophenyl 4-chlorobenzoate (B1228818) is coupled with ethylmagnesium chloride in the presence of an iron catalyst to produce the target compound. While this particular example starts from a pre-formed ester and modifies the acid portion, it highlights the power of modern coupling reactions in accessing complex ester structures. The synthesis was achieved with a 51% yield. mdpi.com

Reactant 1Reactant 2Catalyst/ReagentsYieldReference
4-fluorophenyl 4-chlorobenzoateC₂H₅MgCl (Ethylmagnesium chloride)Fe(acac)₃, DMI, THF, 0 °C51% mdpi.com

Advanced Synthetic Approaches Utilizing Activating Agents and Precursors

To circumvent the often harsh conditions or equilibrium limitations of classical esterification, advanced synthetic routes rely on the activation of the carboxylic acid. This strategy involves converting the carboxylic acid into a more reactive intermediate, which is then readily attacked by the phenol (B47542).

Carbodiimide-mediated coupling is a very mild and widely used method for forming ester and amide bonds. The Steglich esterification is a notable variant, particularly effective for substrates that are sensitive to acid. commonorganicchemistry.comorganic-chemistry.org In this protocol, a carboxylic acid (4-ethylbenzoic acid) is activated by a carbodiimide (B86325) reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI). peptide.comchemistrysteps.com

The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the reaction between the carboxylic acid and the carbodiimide. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by the alcohol or phenol (4-fluorophenol). A key component of the Steglich esterification is the use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP), which acts as an acyl transfer catalyst, significantly accelerating the reaction, especially for sterically hindered substrates or less nucleophilic alcohols like phenols. organic-chemistry.orgnih.gov

ReagentFull NameByproductSolubility of ByproductKey Features
DCCN,N'-DicyclohexylcarbodiimideDicyclohexylurea (DCU)Insoluble in most organic solvents. peptide.comEasy removal of byproduct by filtration; not suitable for solid-phase synthesis. peptide.com
EDCI (EDC)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC-derived ureaWater-soluble. peptide.cominterchim.frByproduct removed by aqueous workup; ideal for biological applications and solution-phase synthesis. peptide.com

The mixed anhydride (B1165640) method increases the electrophilicity of the carboxylic acid by converting it into an anhydride. To synthesize this compound, 4-ethylbenzoic acid would first be reacted with an acylating agent like ethyl chloroformate or pivaloyl chloride in the presence of a base (e.g., triethylamine). uomustansiriyah.edu.iq This creates a mixed anhydride intermediate.

This reactive intermediate is then treated with 4-fluorophenol. The phenolic oxygen attacks one of the two carbonyl carbons of the anhydride. The regioselectivity of this attack is crucial and is influenced by steric and electronic factors of the anhydride. Generally, the nucleophile will attack the more electrophilic and less sterically hindered carbonyl center. researchgate.net The use of certain substituted benzoic anhydrides in conjunction with Lewis acid or basic catalysts has been shown to be a powerful method for the synthesis of esters. jst.go.jptcichemicals.com

One of the most reliable and long-standing methods for preparing esters, particularly from phenols, involves a two-step sequence via an acyl halide. libretexts.org

Formation of the Acyl Halide : 4-Ethylbenzoic acid is first converted into its more reactive acyl chloride derivative, 4-ethylbenzoyl chloride. This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.comlibretexts.org

Esterification : The resulting 4-ethylbenzoyl chloride is then reacted directly with 4-fluorophenol. This reaction is highly favorable and usually proceeds under mild conditions. A stoichiometric amount of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is commonly added to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct. libretexts.orgnih.gov

This method is highly effective due to the high reactivity of the acyl chloride intermediate, leading to excellent yields of the final ester product. googleapis.com

Transition Metal-Catalyzed Cross-Coupling for Ester Bond Formation (e.g., Iron-catalyzed C(sp2)–C(sp3) cross-coupling for structurally related compounds)

Transition metal-catalyzed cross-coupling reactions represent a powerful strategy in organic synthesis for the formation of C-C and C-heteroatom bonds. While traditional methods for synthesizing this compound often rely on esterification, the principles of cross-coupling are crucial for creating advanced derivatives and structurally related compounds.

Iron-catalyzed cross-coupling has garnered attention as a more sustainable and economical alternative to methods using precious metals like palladium. nih.govacs.org These reactions are effective for forming C(sp²)–C(sp³) bonds, which could be applied to synthesize precursors of this compound. For instance, an iron catalyst could facilitate the coupling of an aryl Grignard reagent with an alkyl halide. nih.gov This approach offers a versatile route to introduce various functional groups, enabling the design of novel esters with specific electronic and steric characteristics. Research has demonstrated the utility of iron catalysis in coupling α-allenyl esters with Grignard reagents to produce 1,3-dienes and in the cross-coupling of alkyl Grignards with aryl chlorobenzenesulfonates. nih.govnih.gov These examples highlight the potential of iron-catalyzed reactions in the synthesis of complex organic molecules. nih.govnih.gov

Catalytic Strategies in the Synthesis of this compound

Catalysis is fundamental to the efficient synthesis of esters such as this compound, providing pathways with lower activation energies, enhanced reaction rates, and improved selectivity.

The classic Fischer-Speier esterification remains a widely used method for synthesizing esters. This reaction involves treating a carboxylic acid (4-ethylbenzoic acid) with an alcohol (4-fluorophenol) in the presence of a Brønsted acid catalyst like sulfuric acid (H₂SO₄) or a Lewis acid. mdpi.com The acid catalyst activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. mdpi.com Lewis acids, such as metal triflates, can also catalyze esterification, often under milder conditions than Brønsted acids. researchgate.netescholarship.orgrsc.orgrsc.org The synergy between Brønsted and Lewis acids has been shown to enhance catalytic activity in some cases. researchgate.netescholarship.orgrsc.orgrsc.org

Table 1: Comparison of Acid Catalysts in Esterification

Catalyst Type Example Mechanism of Action
Brønsted Acid H₂SO₄, p-TsOH Protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. mdpi.com

Phase-Transfer Catalysis for Interfacial Reaction Enhancement

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants in immiscible phases. crdeepjournal.orgresearchgate.netresearchgate.net In the synthesis of this compound, PTC can facilitate the reaction between the salt of 4-fluorophenol (in an aqueous or solid phase) and 4-ethylbenzoyl chloride (in an organic phase). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the phenoxide anion to the organic phase for reaction. crdeepjournal.org This method can lead to faster reactions and milder conditions. crdeepjournal.orgresearchgate.net Chiral phase-transfer catalysts have also been developed for asymmetric synthesis. austinpublishinggroup.com

Organocatalytic Approaches to Ester Synthesis

Organocatalysis offers a metal-free alternative for ester synthesis. Small organic molecules can be used to accelerate these reactions. For example, 4-(dimethylamino)pyridine (DMAP) is an effective nucleophilic catalyst for the acylation of alcohols. In the synthesis of this compound, DMAP can be used with an activating agent like a carbodiimide to facilitate the reaction between 4-ethylbenzoic acid and 4-fluorophenol. This approach is part of a growing field of organocatalysis that includes various asymmetric transformations. researchgate.netacs.orgrsc.org

Nanoparticle-Mediated Catalysis (e.g., ZnO nanoparticles for related ester synthesis)

Nanoparticles are effective catalysts due to their high surface-area-to-volume ratio. mdpi.com Zinc oxide (ZnO) nanoparticles, for instance, have been successfully employed as reusable and environmentally friendly catalysts for esterification reactions. oup.comresearchgate.net The proposed mechanism involves the adsorption of both the carboxylic acid and the alcohol onto the nanoparticle surface, facilitating the reaction. oup.com This method aligns with green chemistry principles by allowing for milder conditions and catalyst recycling. nih.gov Other metal and metal oxide nanoparticles, including those based on gold and palladium, have also shown catalytic activity in various organic transformations. mdpi.comacs.orgchemrxiv.org

Table 2: Examples of Nanoparticle-Mediated Reactions

Nanoparticle Catalyst Reaction Type Key Advantages
ZnO Esterification Reusability, eco-friendliness, mild conditions. oup.comgoogle.com
Gold Decarboxylative Cross-Coupling Single-electron transfer catalysis, reusability. chemrxiv.org

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles aims to minimize the environmental impact of chemical processes. researchgate.netacs.orgresearchgate.netsemanticscholar.org For the synthesis of this compound, these principles can be implemented in several ways:

Atom Economy : Designing syntheses to maximize the incorporation of reactant atoms into the final product. Direct esterification, which produces water as the only byproduct, is preferable to methods that generate more waste. acs.org

Safer Solvents and Auxiliaries : Reducing or replacing hazardous solvents with greener alternatives like water or ionic liquids, or conducting reactions under solvent-free conditions. researchgate.netresearchgate.net

Catalysis : Utilizing catalytic reagents instead of stoichiometric ones to reduce waste. The use of recyclable catalysts, such as solid-supported or nanoparticle catalysts, is particularly beneficial. semanticscholar.org

Energy Efficiency : Performing reactions at ambient temperature and pressure to conserve energy. Microwave-assisted synthesis can also be a more energy-efficient alternative. researchgate.netathensjournals.gr

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible. acs.orgathensjournals.gr

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-ethylbenzoic acid
4-fluorophenol
Sulfuric acid
p-Toluenesulfonic acid
Scandium(III) triflate
Titanium tetrachloride
Tetrabutylammonium bromide
4-(dimethylamino)pyridine
Zinc oxide
Gold

Solvent-Free and Aqueous Reaction Media Development

The reduction or elimination of volatile organic solvents is a primary goal in green chemistry. This has spurred the development of syntheses conducted in solvent-free or aqueous environments, which drastically reduces chemical waste and associated hazards.

Solvent-Free Synthesis: Mechanochemistry, particularly high-speed ball milling (HSBM), has emerged as a powerful technique for conducting reactions without a solvent medium. rsc.orgrsc.org In this method, mechanical energy is used to initiate chemical reactions between solid reactants. rsc.org For the synthesis of aromatic esters, this approach avoids the use of environmentally harmful solvents and can lead to different reactivity or catalyst requirements compared to solution-based protocols. rsc.org

Research into the solvent-free esterification of benzoic acids with various phenols has demonstrated the viability of this technique. rsc.org In a representative protocol, the carboxylic acid and phenol are milled at room temperature in the presence of a catalyst system, such as iodine (I₂) with potassium hypophosphite (KH₂PO₂) or potassium iodide (KI) with triethyl phosphite (B83602) (P(OEt)₃). rsc.org These reactions are often rapid, with significant product formation occurring within 20 to 60 minutes, and provide moderate to high yields. rsc.org This methodology is noted for being transition-metal-free and not requiring pre-functionalization of the reactants. rsc.org

Table 1: Comparison of Solvent-Free Esterification Catalyst Systems

Catalyst SystemTypical Reaction TimeReported Yield RangeKey Advantages
I₂ / KH₂PO₂~20 min45% - 91%Faster reaction time. rsc.org
KI / P(OEt)₃~60 min24% - 85%Avoids use of elemental iodine. rsc.org

Aqueous Reaction Media: Performing esterification in water presents a challenge due to the low solubility of many organic reactants. However, Phase-Transfer Catalysis (PTC) provides an effective solution for facilitating reactions in biphasic aqueous-organic systems. crdeepjournal.orgptfarm.pl PTC involves a catalyst, typically a quaternary ammonium salt, that transports a reactant anion (like a carboxylate) from the aqueous phase into the organic phase where the other reactant (like a phenol) is dissolved. crdeepjournal.org This allows the reaction to proceed at the interface or within the organic phase. researchgate.net

For the synthesis of aromatic esters, an aqueous solution of the carboxylic acid salt can be reacted with an alkylating agent. google.com The use of a phase-transfer catalyst is crucial for transporting the carboxylate anion across the phase boundary. google.com This approach is a cornerstone of green chemistry by utilizing water as a benign solvent, though it may still require an organic solvent to dissolve one of the reactants, creating a biphasic system. ptfarm.pl The efficiency of PTC is influenced by factors such as the hydrophobicity of the reactants and the structure of the catalyst. researchgate.net

Microwave-Assisted and Sonochemical Synthesis Enhancements

Alternative energy sources like microwaves and ultrasound have been shown to dramatically enhance reaction rates, improve yields, and promote cleaner reactions compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes the ability of polar molecules to generate heat rapidly and uniformly when subjected to microwave irradiation. mdpi.com This localized, efficient heating can lead to significant reductions in reaction times, often from hours to minutes, and can improve product yields by minimizing the formation of byproducts. acs.org

In the context of esterification, microwave irradiation has been successfully applied to the synthesis of various aryl and alkyl esters. mdpi.com For instance, the direct esterification of benzoic acids with alcohols can be efficiently catalyzed by non-metal catalysts like N-fluorobenzenesulfonimide (NFSi) under microwave conditions. mdpi.com A typical procedure involves heating the mixture of carboxylic acid, alcohol, and catalyst in a microwave reactor at a set temperature (e.g., 120 °C) for a short duration (e.g., 30 minutes). mdpi.com This method is valued for its simple procedure, energy savings, and use of an air- and water-tolerant catalyst. mdpi.com The combination of microwave heating with continuous flow reactors represents a further advancement, allowing for scalable and highly efficient production. nih.gov

Sonochemical Synthesis: Sonochemistry utilizes the energy of high-frequency ultrasound to induce acoustic cavitation in a liquid medium—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots of extreme temperature and pressure, which can dramatically accelerate reaction rates. tandfonline.comkemdikbud.go.id This technique is noted for its mild reaction conditions, operational simplicity, and ability to produce high yields of clean products. kemdikbud.go.id

The esterification of aromatic and other carboxylic acids has been successfully achieved using sonication. tandfonline.comresearchgate.net In a typical sonochemical esterification, the carboxylic acid and alcohol are mixed with a catalytic amount of a strong acid, like sulfuric acid, and subjected to ultrasonic irradiation at ambient or slightly elevated temperatures. tandfonline.comkemdikbud.go.id For example, the synthesis of ethyl cinnamate (B1238496) from cinnamic acid and ethanol (B145695) under ultrasonic waves at 60°C for 40 minutes resulted in a yield of 96.61%. kemdikbud.go.id This demonstrates that sonochemistry can make esterification reactions significantly more efficient and faster than classical methods. kemdikbud.go.id

Atom Economy and Reaction Efficiency Analysis in Sustainable Synthesis

A central tenet of sustainable synthesis is maximizing the incorporation of reactant atoms into the final product, a concept quantified by atom economy. wikipedia.org Reaction efficiency, a broader metric, also considers yield, energy consumption, and the environmental impact of reagents and purification processes.

Atom Economy: The theoretical atom economy of a reaction is calculated by dividing the molecular mass of the desired product by the sum of the molecular masses of all reactants. The ideal reaction has an atom economy of 100%.

The direct Fischer-Speier esterification of 4-ethylbenzoic acid and 4-fluorophenol produces this compound and water as the only byproduct. This reaction is highly atom-economical.

Reaction: C₉H₁₀O₂ (4-ethylbenzoic acid) + C₆H₅FO (4-fluorophenol) → C₁₅H₁₃FO₂ (product) + H₂O

Molecular Weights: 150.17 g/mol + 112.11 g/mol → 244.26 g/mol + 18.02 g/mol

Atom Economy: [244.26 / (150.17 + 112.11)] x 100% = 93.2%

Microwave and Sonochemical Methods: These techniques enhance efficiency by dramatically reducing reaction times and energy input compared to conventional heating. mdpi.comkemdikbud.go.id The high yields often obtained also mean less unreacted starting material to separate and recycle. kemdikbud.go.id

The development of recyclable heterogeneous catalysts further improves efficiency by allowing the catalyst to be easily removed from the reaction mixture and reused over multiple cycles, a key advantage over homogenous catalysts that can be difficult to separate. organic-chemistry.org The ultimate goal of these advanced methodologies is to create a synthesis pathway that is not only high-yielding but also economically viable and environmentally benign.

Advanced Spectroscopic and Diffractional Characterization of 4 Fluorophenyl 4 Ethylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering unparalleled atomic-level information. preprints.org For 4-Fluorophenyl 4-ethylbenzoate (B1233868), a combination of one-dimensional and multi-dimensional NMR experiments in solution, alongside solid-state NMR, provides a complete picture of its molecular architecture and behavior.

Multi-dimensional NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹C) signals and mapping the covalent framework of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For 4-Fluorophenyl 4-ethylbenzoate, a COSY spectrum would prominently feature cross-peaks connecting the methyl protons (-CH₃) to the methylene (B1212753) protons (-CH₂-) of the ethyl group. It would also show correlations between the ortho and meta protons on both the 4-ethylbenzoate and 4-fluorophenyl rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly attached to heteronuclei, most commonly ¹³C. libretexts.org An HMQC or HSQC spectrum simplifies the assignment process by directly linking each proton signal to its corresponding carbon signal, showing one-bond C-H correlations.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. libretexts.org It provides definitive evidence for the connectivity between different functional groups. For instance, it would show correlations from the methylene protons of the ethyl group to the carboxyl carbon of the benzoate (B1203000) moiety and the adjacent aromatic carbon. Crucially, it would also show a key correlation between the protons on the 4-fluorophenyl ring and the ester carbonyl carbon, confirming the ester linkage.

Table 1: Predicted Key HMBC Correlations for this compound

Protons (¹H)Correlated Carbons (¹³C)Type of Information Gained
Methylene (-CH₂-)Carbonyl (C=O)Confirms ethyl group is part of the ethylbenzoate fragment.
Methylene (-CH₂-)Aromatic C (ipso- to ethyl)Connects ethyl group to the phenyl ring.
Aromatic H (ortho to ester)Carbonyl (C=O)Connects the fluorophenyl ring to the ester functional group.
Aromatic H (ortho to ethyl)Carbonyl (C=O)Confirms the structure of the 4-ethylbenzoate moiety.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. arxiv.orgresearchgate.net Solid-state NMR (SSNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs, as it is highly sensitive to the local environment of each nucleus. preprints.orgnih.gov

Different polymorphs of this compound would arise from variations in molecular packing and intermolecular interactions in the crystal lattice. These differences would manifest in the SSNMR spectrum as distinct sets of chemical shifts for the carbon and fluorine nuclei. If the asymmetric unit of a crystal contains more than one molecule (Z' > 1), SSNMR can resolve separate signals for the crystallographically inequivalent molecules. By analyzing the chemical shifts and cross-polarization dynamics, SSNMR, often combined with X-ray diffraction, can provide a detailed description of the number of molecules in the asymmetric unit, their conformations, and their packing arrangements. nih.govsumitomo-chem.co.jp

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.orgnumberanalytics.com The chemical shift of ¹⁹F is exceptionally sensitive to its electronic environment, making it an excellent probe for studying electronic perturbations and conformational changes. biophysics.orgd-nb.info

In this compound, the ¹⁹F chemical shift provides direct insight into the electronic character of the 4-fluorophenyl ring. The electron-withdrawing ester group influences the electron density around the fluorine atom. Furthermore, the chemical shift can be affected by the molecule's conformational preferences, specifically the dihedral angle between the fluorophenyl ring and the plane of the ester group. Changes in solvent, temperature, or binding to a receptor can alter this conformation, leading to measurable changes in the ¹⁹F chemical shift. This sensitivity allows for the detailed study of intermolecular interactions and subtle structural dynamics. biophysics.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These methods are complementary; IR spectroscopy measures changes in the dipole moment, while Raman spectroscopy detects changes in polarizability during a vibration. scm.comedinst.com Together, they provide a detailed fingerprint of the functional groups present and their chemical environment.

The vibrational spectrum of this compound is characterized by contributions from the 4-fluorophenyl ring, the 4-ethylphenyl group, and the central ester linkage. The electronic perturbations caused by the fluorine atom and the ethyl group can be observed as shifts in the characteristic frequencies of these groups compared to unsubstituted phenyl benzoate. researchgate.net

Key vibrational modes include:

C=O Stretching: A strong, prominent band in the IR spectrum, typically around 1720-1740 cm⁻¹, characteristic of the ester carbonyl group. Its exact position is sensitive to electronic effects from the aromatic rings.

C-O Stretching: Two distinct C-O stretching vibrations associated with the ester group (Ar-C(=O)-O and O-Ar) are expected in the 1300-1050 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands in the 1610-1450 cm⁻¹ region arise from the stretching vibrations within the two phenyl rings.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹.

C-F Stretching: A strong band in the IR spectrum, typically in the 1250-1100 cm⁻¹ range, is indicative of the C-F bond.

Ethyl Group Vibrations: CH₂ and CH₃ bending (scissoring, rocking) and deformation modes appear in the 1470-1370 cm⁻¹ and lower frequency regions.

Table 2: General Vibrational Mode Assignments for this compound

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3100-3000ν(C-H)Aromatic C-H Stretch
~2980-2850ν(C-H)Aliphatic C-H Stretch (Ethyl)
~1735ν(C=O)Ester Carbonyl Stretch
~1610, 1510, 1470ν(C=C)Aromatic Ring Stretch
~1460, 1380δ(C-H)Aliphatic C-H Bend (Ethyl)
~1270ν(C-O)Asymmetric Ester C-O Stretch
~1220ν(C-F)C-F Stretch
~1110ν(C-O)Symmetric Ester C-O Stretch
~840γ(C-H)Aromatic C-H Out-of-Plane Bend (para-disubstituted)

Note: Frequencies are approximate and based on data for similar compounds. ν = stretching, δ = in-plane bending, γ = out-of-plane bending. researchgate.net

Molecules with rotatable bonds, like the C-O single bonds of the ester group in this compound, can exist as different conformational isomers (conformers). While the energy barrier to rotation is typically low, at reduced temperatures or in a crystalline state, specific conformers may be stabilized.

Vibrational spectroscopy is a sensitive tool for identifying the presence of multiple conformers. Each conformer has a unique three-dimensional structure and, consequently, a distinct set of vibrational frequencies. researchgate.net This can lead to the appearance of split peaks or shoulders on existing bands in the spectrum, where each component corresponds to a different conformer. The carbonyl stretching region (ν(C=O)) is particularly sensitive to conformational changes, as the local electronic environment and mechanical coupling are altered with rotation around the ester bonds. By analyzing these subtle differences in the vibrational fingerprint, it is possible to identify and characterize the different conformational isomers present in a sample. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. wikipedia.orgtechnologynetworks.com For organic compounds like this compound, the primary absorptions arise from π→π* and n→π* electronic transitions within the molecule's chromophores. wikipedia.orglkouniv.ac.in The principal chromophoric systems in this molecule are the two substituted benzene (B151609) rings and the carbonyl group of the ester linkage.

The UV-Vis spectrum of this compound is dominated by absorptions originating from the substituted benzenoid rings. spcmc.ac.in The electronic transitions within a benzene ring are sensitive to the nature of the attached substituents, which can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (εmax). spcmc.ac.incdnsciencepub.com

The two aromatic rings in this compound possess distinct substitution patterns that influence their electronic properties:

4-Ethylbenzoyl Group: The ethyl group (-CH₂CH₃) is an electron-donating group through an inductive effect (+I). This effect increases the electron density in the benzene ring, slightly destabilizing the ground state more than the excited state, leading to a small bathochromic (red) shift to a longer wavelength compared to unsubstituted benzoate.

4-Fluorophenyl Group: The fluorine atom is a halogen substituent that exhibits a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and an electron-donating mesomeric or resonance effect (+M). cdnsciencepub.com Because fluorine is highly electronegative, the inductive effect typically outweighs the resonance effect, causing a net withdrawal of electron density. This can lead to a hypsochromic (blue) shift, moving the absorption to a shorter wavelength. spcmc.ac.in

The interaction of these substituents with the aromatic π-systems modifies the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The resulting spectrum is a composite of the transitions from both rings, often appearing as complex, overlapping bands. upi.edu

Chromophore/SubstituentExpected Transition TypePredicted λmax (nm)Effect of Substituent
4-Ethylbenzoylπ→π~240-250Bathochromic Shift (relative to benzoyl)
4-Fluorophenylπ→π~230-240Hypsochromic Shift (relative to phenyl)
Carbonyl (C=O)n→π>280Weak, often obscured by π→π bands

Note: The data in this table are illustrative predictions based on established principles of UV-Vis spectroscopy and substituent effects.

Solvatochromism is the phenomenon where the position of a compound's absorption or emission spectrum changes with the polarity of the solvent. researchgate.net This effect provides valuable information about the difference in polarity between the molecule's electronic ground state and excited state. When a chromophore is excited, its electron distribution and, consequently, its dipole moment can change significantly.

For this compound, studying its UV-Vis spectrum in a range of solvents with varying polarities (e.g., from non-polar hexane (B92381) to polar aprotic DMSO and polar protic ethanol) can reveal the nature of its molecular interactions in solution. researchgate.netnih.gov

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more effectively, lowering its energy and causing a shift to a longer wavelength.

Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar, it will be preferentially stabilized by polar solvents, increasing the energy gap for the transition and causing a shift to a shorter wavelength. researchgate.net

Given the presence of the polar C=O and C-F bonds, this compound possesses a significant ground-state dipole moment. Solvatochromic studies would elucidate how this dipole moment changes upon electronic excitation, offering insight into the charge distribution in the molecule's excited states. nih.gov

SolventPolarityExpected λmax Shift (π→π*)Primary Interaction Type
n-HexaneNon-polarReferencevan der Waals forces
DichloromethanePolar AproticSlight BathochromicDipole-dipole
Ethanol (B145695)Polar ProticModerate Bathochromic/HypsochromicDipole-dipole, Hydrogen Bonding
DMSOPolar AproticSignificant BathochromicDipole-dipole

Note: The data in this table represent expected trends based on solvatochromic principles for aromatic esters.

X-ray Diffraction Analysis of Crystalline and Supramolecular Architectures

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. uhu-ciqso.es It provides precise data on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is governed by intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) analysis, performed on a well-ordered single crystal, can unambiguously determine the absolute structure of this compound. youtube.com This technique would provide precise coordinates for each atom, confirming the molecular connectivity and conformation, such as the dihedral angle between the two aromatic rings.

Furthermore, SC-XRD is crucial for elucidating the supramolecular architecture. The crystal packing is stabilized by a network of weak non-covalent interactions. dntb.gov.ua For this compound, these would likely include:

C–H···O Hydrogen Bonds: Interactions between aromatic or ethyl C-H groups and the carbonyl oxygen atom.

C–H···F Interactions: Weak hydrogen bonds involving the fluorine atom as an acceptor. rsc.org

π–π Stacking: Attractive, non-covalent interactions between the electron-rich π-systems of adjacent aromatic rings.

Understanding these interactions is fundamental to crystal engineering and predicting the material's physical properties. acs.orgnih.gov

ParameterExpected Information from SC-XRDPlausible Value/System
Crystal SystemThe symmetry of the unit cellMonoclinic or Orthorhombic
Space GroupThe specific symmetry elements presente.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)e.g., a=10-15, b=5-10, c=15-20 Å; β=90-100°
Bond Lengths (e.g., C=O)Precise interatomic distances~1.20 Å
Dihedral AngleTorsion angle between the two phenyl rings40-70°
Intermolecular ContactsDistances of C-H···O, C-H···F, π-π stacking2.5-3.5 Å

Note: The values in this table are illustrative examples based on known crystal structures of similar aromatic esters and fluorinated compounds. rjlbpcs.commdpi.com

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of a bulk, polycrystalline sample. spectroscopyonline.com It is faster than SC-XRD and is used to obtain a characteristic diffraction pattern for the material.

The primary applications of PXRD for this compound include:

Phase Identification: The PXRD pattern serves as a fingerprint for the crystalline phase, allowing for confirmation of the compound's identity by comparing the experimental pattern to one calculated from single-crystal data. spectroscopyonline.com

Crystallinity Assessment: The sharpness and intensity of the diffraction peaks provide a measure of the sample's crystallinity. Broad halos indicate the presence of amorphous content, while sharp peaks are characteristic of a well-ordered crystalline material.

Polymorphism Screening: Many organic molecules can crystallize in multiple different crystal structures, a phenomenon known as polymorphism. particle.dk Each polymorph has a unique PXRD pattern and can exhibit different physical properties. PXRD is the primary tool used to screen for and identify different polymorphs of this compound that may form under various crystallization conditions. particle.dk

Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)
15.5°5.7145
20.8°4.27100
23.1°3.8560
25.2°3.5385
28.9°3.0950

Note: This table presents a hypothetical powder diffraction pattern to illustrate the type of data obtained from a PXRD experiment.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation and Isotopic Abundance Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of a compound and investigating its structure through controlled fragmentation. nih.gov It measures mass-to-charge ratios (m/z) with extremely high accuracy (typically to four or five decimal places), allowing for the unambiguous determination of elemental compositions.

For this compound (Molecular Formula: C₁₅H₁₃FO₂), HRMS would first confirm its exact mass. The fragmentation pathways under ionization (e.g., Electron Ionization) provide structural information. Key fragmentation processes for benzoate esters are well-established and involve the cleavage of bonds adjacent to the carbonyl group. pharmacy180.com

The expected fragmentation pathway would include:

Molecular Ion (M⁺•): The intact molecule with one electron removed.

Loss of Ethoxy Radical: Cleavage of the O-CH₂ bond results in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to form the highly stable 4-fluorobenzoyl cation. This is often the base peak in the spectrum. pharmacy180.com

Loss of Carbon Monoxide: The 4-fluorobenzoyl cation can subsequently lose a neutral CO molecule (28 Da) to yield the 4-fluorophenyl cation.

Loss of Ethylene (B1197577): A McLafferty rearrangement can lead to the loss of a neutral ethylene molecule (C₂H₄, 28 Da) to form a benzoic acid radical cation.

HRMS also provides an isotopic abundance profile. The relative intensity of the M+1 peak, which arises from the natural abundance of the ¹³C isotope, can be used to confirm the number of carbon atoms in the molecule, further validating the proposed molecular formula. epfl.ch

Ion/FragmentProposed FormulaCalculated Exact Mass (m/z)
Molecular Ion [M]⁺•[C₁₅H₁₃FO₂]⁺•244.0899
[M - •OCH₂CH₃]⁺[C₇H₄FO]⁺123.0246
[M - •OCH₂CH₃ - CO]⁺[C₆H₄F]⁺95.0297
[M - C₂H₄]⁺•[C₁₃H₉FO₂]⁺•216.0586

Note: The data in this table represent the calculated exact masses for the parent ion and its major theoretical fragments.

Theoretical and Computational Investigations of 4 Fluorophenyl 4 Ethylbenzoate

Quantum Chemical Calculations: Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are crucial for determining a molecule's stable geometry, vibrational modes, and the distribution and energy of its molecular orbitals.

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the properties of aromatic esters due to its favorable balance between computational cost and accuracy. For molecules like 4-Fluorophenyl 4-ethylbenzoate (B1233868), DFT calculations are instrumental in several key areas:

Geometry Optimization: DFT methods, such as B3LYP or B3PW91, paired with basis sets like 6-31G* or the more extensive 6-311++G**, are used to find the molecule's lowest energy structure. researchgate.net These calculations determine the precise bond lengths, bond angles, and dihedral angles that define the three-dimensional arrangement of the atoms. For aromatic esters, the planarity of the phenyl rings and the orientation of the ester group are critical structural parameters that are accurately predicted by these methods.

Vibrational Frequencies: Once the optimized geometry is obtained, the same level of theory can be used to calculate the molecule's vibrational frequencies. These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectra (Infrared and Raman) can be compared with experimental data to confirm the structural assignments and to understand the nature of the chemical bonds. researchgate.net For instance, the characteristic carbonyl (C=O) stretching frequency is a key vibrational mode analyzed in esters.

Electronic Properties (HOMO-LUMO Analysis): The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. In aromatic esters, the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO may be centered on the carbonyl group and the adjacent phenyl ring. The introduction of a fluorine atom, as in 4-Fluorophenyl 4-ethylbenzoate, is expected to influence the energies of these orbitals due to its high electronegativity.

To illustrate the typical electronic properties derived from DFT calculations for this class of compounds, the following interactive table presents representative HOMO and LUMO energies for phenyl benzoate (B1203000), a structurally similar compound.

CompoundMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Phenyl BenzoateB3LYP/6-311++G -6.89-0.756.14
Phenyl BenzoateMP2/6-311++G-7.12-0.436.69

Data based on calculations for the related compound Phenyl Benzoate as specific values for this compound are not available in the cited literature. researchgate.net

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) can be employed. While computationally more demanding than DFT, MP2 calculations can provide a more refined description of electron correlation effects, which can be important for accurately determining rotational barriers and intermolecular interaction energies. researchgate.net Studies on phenyl benzoate have shown that MP2 methods, in conjunction with large basis sets, yield geometric parameters that are in excellent agreement with experimental data. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around several single bonds, particularly the C-O and C-C bonds connecting the ester group to the phenyl rings. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Torsional scans are performed by systematically varying a specific dihedral angle and calculating the energy at each step, while allowing the rest of the molecule to relax. This generates a potential energy curve that reveals the energy minima (stable conformers) and maxima (transition states).

For phenyl benzoate, theoretical studies have focused on the torsion around the Ph-O and Ph-C bonds. researchgate.net The rotational barriers are influenced by a combination of steric hindrance and electronic effects, such as the extent of π-conjugation across the ester linkage. While DFT methods can provide a good qualitative shape for the potential energy curves, they sometimes underestimate the heights of the rotational barriers compared to experimental data or higher-level ab initio calculations. researchgate.net

The following table provides an example of calculated rotational barriers for the related phenyl benzoate molecule.

Torsional MotionMethod/Basis SetCalculated Rotational Barrier (kcal/mol)
Phenyl Torsion (Ph-O)B3LYP/6-31+G~2.5
Phenyl Torsion (Ph-C)B3LYP/6-31+G~1.5

Data is illustrative and based on studies of Phenyl Benzoate. researchgate.net The presence of the ethyl group and the fluorine atom in this compound would likely modify these values.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at zero Kelvin, molecular dynamics (MD) simulations offer a way to study its dynamic behavior at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

For a molecule like this compound, MD simulations, typically using classical force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom), can be used to:

Explore the conformational space and the transitions between different conformers in a solvent or in the condensed phase.

Calculate thermodynamic properties such as density and heats of vaporization. acs.orgnih.gov

Study intermolecular interactions and the structure of the liquid state or solutions. acs.orgnih.gov

Studies on families of aromatic ester solvents have successfully used MD simulations to understand their liquid-state properties and have found that these systems are often characterized by complex structures arising from significant intermolecular forces, primarily of a dipolar nature. acs.orgnih.gov Such simulations would be invaluable for understanding how molecules of this compound interact with each other and with their environment.

Simulation of Intermolecular Interactions in Condensed Phases (e.g., crystal packing, liquid crystalline phases)

The arrangement of molecules in solid (crystal) and liquid crystalline phases is governed by a delicate balance of intermolecular interactions. For this compound, these interactions include van der Waals forces, dipole-dipole interactions arising from the polar ester and C-F bonds, and potential π-π stacking between the aromatic rings.

Computational simulations, primarily using molecular dynamics (MD) and quantum chemical methods like Density Functional Theory (DFT), can model these interactions to predict the most stable crystal packing. Studies on similar fluorinated phenyl benzoates and other fluorinated aromatic compounds have shown that fluorine substitution significantly influences solid-state organization. acs.org While strong interactions like C-H···O hydrogen bonds often dominate, weaker C-H···F contacts and F···F interactions also play a relevant role in determining the final crystal structure. acs.org The interplay between the electron-rich π-system of the benzene (B151609) rings and the electron-withdrawing fluorine atom can lead to specific π-π stacking arrangements, which are crucial for the stability of the crystal lattice. acs.org

In the context of liquid crystalline phases, which are common for rod-shaped molecules like phenyl benzoates, simulations can predict the orientational order and phase transition temperatures. tandfonline.com DFT calculations on analogous liquid crystal molecules have been used to determine geometric and thermal parameters, correlating molecular planarity and dipole moments with the stability of mesophases. tandfonline.comresearchgate.net For this compound, the linear shape combined with the transverse dipole moment from the fluorine atom could favor the formation of nematic or smectic phases, a hypothesis that can be rigorously tested through computational modeling.

Dynamics of Self-Assembly Processes and Aggregate Formation

Beyond stable condensed phases, molecules can form transient or stable aggregates in solution through self-assembly. This process is critical in various chemical and biological systems. For this compound, self-assembly would be driven by a combination of hydrophobic effects and specific intermolecular interactions, such as π-stacking.

Molecular dynamics simulations are the primary tool for investigating these dynamic processes. rsc.orgchemrxiv.org By simulating a system of multiple molecules in a solvent over time, one can observe the spontaneous formation of aggregates and analyze the pathways and kinetics of this assembly. rsc.orgsemanticscholar.org For instance, studies on peptide self-assembly show a process that begins with small aggregate formation, followed by their combination into larger structures. rsc.org A similar multi-step process could be anticipated for this compound. The simulations can reveal the critical concentration for aggregation and the preferred orientation of molecules within the aggregates, such as the T-shaped or parallel-displaced π-stacking modes. rsc.org

Coarse-grained and atomistic MD simulations on similar systems have provided molecular-level insight into how specific interactions guide the self-assembly into larger, ordered superstructures. chemrxiv.org Such simulations for this compound could predict how it might behave in complex environments, for example, its interaction with nanoparticles or biological membranes. rsc.org

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, which are based on quantum mechanics, allow for the accurate prediction of spectroscopic properties. This is invaluable for validating experimental results and interpreting complex spectra.

Computational NMR and IR Spectral Prediction for Experimental Validation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for structure elucidation.

NMR Spectroscopy: Computational methods, particularly DFT, can predict the chemical shifts (δ) of ¹H, ¹³C, and ¹⁹F nuclei with high accuracy. mdpi.comfrontiersin.org The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.za For this compound, predicting the ¹⁹F NMR chemical shift is particularly important. The chemical shift of fluorine is highly sensitive to its electronic environment, making it a powerful probe for intermolecular interactions. nih.gov Comparing calculated shifts with experimental data can confirm the molecular conformation in solution. nih.gov

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular motion. DFT calculations can predict these frequencies and their corresponding intensities. scielo.org.zaresearchgate.net By calculating the harmonic vibrational frequencies for the optimized structure of this compound, a theoretical IR spectrum can be generated. scielo.org.za This theoretical spectrum is crucial for assigning the peaks in an experimental spectrum to specific bond stretches and bends, such as the characteristic C=O stretch of the ester group, the C-F stretch, and various aromatic C-H and C=C vibrations. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound (Illustrative) Note: These are representative values based on typical computational results for similar structures and are not from a specific experimental study on this exact compound.

Parameter Predicted Value Range Method
¹³C NMR (ppm)
Carbonyl (C=O) 164-168 ppm DFT/GIAO
C-F 160-165 ppm (d, J ≈ 250 Hz) DFT/GIAO
Aromatic C-O 148-152 ppm DFT/GIAO
Aromatic C-H 115-135 ppm DFT/GIAO
Ethyl CH₂ 28-32 ppm DFT/GIAO
Ethyl CH₃ 13-16 ppm DFT/GIAO
¹⁹F NMR (ppm) -110 to -120 ppm DFT/GIAO
IR Frequencies (cm⁻¹)
C=O Stretch 1720-1740 cm⁻¹ DFT/B3LYP
C-O Stretch 1250-1280 cm⁻¹ DFT/B3LYP
C-F Stretch 1200-1240 cm⁻¹ DFT/B3LYP

Prediction of UV-Vis Electronic Excitation Spectra and Photophysical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption spectra of molecules. dergipark.org.trresearchgate.net The calculation provides the excitation energies (which correspond to the absorption wavelength, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). researchgate.net

For this compound, the main electronic transitions are expected to be π → π* transitions associated with the phenyl and benzoate chromophores. nih.gov TD-DFT calculations can predict the λ_max for these transitions and analyze the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's electronic excitability and chemical reactivity. scielo.org.zaresearchgate.net Studies on related phenyl benzoate derivatives have shown that such calculations can successfully correlate with experimental UV-Vis spectra. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemical Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build statistical models that correlate the chemical structure of molecules with their physical, chemical, or biological properties. researchgate.netacs.org The goal is to predict the properties of new or untested compounds based on a set of calculated molecular descriptors.

For this compound, a QSPR model could be developed to predict a variety of properties. For example, by gathering experimental data on properties like boiling point, solubility, or liquid crystal transition temperatures for a series of related benzoate esters, a model can be constructed. qsardb.org

The process involves:

Data Set Collection: Assembling a group of molecules with known property values.

Descriptor Calculation: Using software to calculate a large number of numerical descriptors for each molecule that encode structural, electronic, and topological information.

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to create a mathematical equation linking the descriptors to the property. acs.org

Validation: Testing the model's predictive power on an external set of compounds not used in the model-building process. acs.org

For instance, a QSPR model could predict the atmospheric persistence of this compound by correlating its structural descriptors with known reaction rate constants of similar compounds with atmospheric radicals. acs.orgresearchgate.net Such models provide valuable predictive insights, guiding the design of new materials with desired properties.

Table 2: Compound Names Mentioned

Compound Name
This compound
Benzene

Reactivity and Derivatization Chemistry of 4 Fluorophenyl 4 Ethylbenzoate

Hydrolysis Kinetics and Mechanism under Varied Conditions

In the presence of a strong acid, the hydrolysis of 4-Fluorophenyl 4-ethylbenzoate (B1233868) is accelerated. The mechanism is a reversible process, typically following the AAC2 pathway (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular).

The reaction proceeds through the following steps:

Protonation of the Carbonyl Oxygen : The acid catalyst (e.g., H₃O⁺) protonates the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to the 4-fluorophenoxy group, making it a better leaving group (4-fluorophenol).

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating 4-fluorophenol (B42351).

Deprotonation : The protonated carboxylic acid is deprotonated by a water molecule to yield 4-ethylbenzoic acid and regenerate the acid catalyst.

The rate of acid-catalyzed hydrolysis is influenced by the electronic nature of the substituents. For AAC2 hydrolysis, the catalytic order of strong acids is generally H₂SO₄ ~ HCl > HClO₄. researchgate.net While specific kinetic data for 4-Fluorophenyl 4-ethylbenzoate is not extensively documented, studies on related benzohydroxamic acids show a changeover from an A-2 mechanism at low acidities to an A-1 mechanism at high acidities. researchgate.net

Table 1: Factors Influencing Acid-Catalyzed Hydrolysis of this compound

Factor Effect on Reaction Rate Rationale
Acid Concentration Increases Higher concentration of the catalyst (H₃O⁺) accelerates the initial protonation step.
Temperature Increases Provides the necessary activation energy for the reaction to proceed faster.
Water Concentration Increases As a reactant, a large excess of water shifts the equilibrium towards the products (hydrolysis).

| Steric Hindrance | Decreases | Bulky groups around the ester functionality can hinder the nucleophilic attack by water. |

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that is typically faster than acid-catalyzed hydrolysis. The mechanism is classified as BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). epa.gov

The mechanism involves:

Nucleophilic Attack : A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate with a negative charge on the oxygen.

Elimination of the Leaving Group : The intermediate collapses, and the C-O bond of the ester cleaves, expelling the 4-fluorophenoxide anion as the leaving group. The stability of this leaving group is a key factor in the reaction rate.

Acid-Base Reaction : The 4-fluorophenoxide ion is a relatively stable leaving group. In the final step, the newly formed 4-ethylbenzoic acid quickly donates a proton to the strongly basic 4-fluorophenoxide or another hydroxide ion, forming the carboxylate salt and 4-fluorophenol. This final, irreversible deprotonation drives the reaction to completion.

The rate of base-catalyzed hydrolysis is highly dependent on the stability of the leaving group. Phenyl benzoates, which release a resonance-stabilized phenoxide ion, hydrolyze rapidly. nih.gov The presence of the electron-withdrawing fluorine atom on the phenoxide leaving group further stabilizes the negative charge through its inductive effect, which is expected to increase the hydrolysis rate compared to unsubstituted phenyl benzoate (B1203000).

Table 2: Comparative Half-Lives for Base-Catalyzed Hydrolysis of Benzoate Esters

Ester Leaving Group Relative Hydrolysis Rate Factors Affecting Rate
Methyl Benzoate Methoxide (B1231860) Slower Less stable alkoxide leaving group.
Phenyl Benzoate Phenoxide Faster Resonance-stabilized phenoxide leaving group. nih.gov

| This compound | 4-Fluorophenoxide | Expected to be faster than Phenyl Benzoate | Inductive electron-withdrawing effect of fluorine stabilizes the phenoxide leaving group. |

Lipases and esterases are enzymes that catalyze the hydrolysis of ester bonds with high specificity and efficiency under mild conditions. These enzymes are widely used in industrial applications for the synthesis of pharmaceuticals and other fine chemicals. nih.gov Lipases, such as those from Candida rugosa (CRL), Candida antarctica lipase (B570770) B (CALB), and Pseudomonas fluorescens (PFL), are known to catalyze the hydrolysis of a wide range of esters, including aryl esters. nih.govmdpi.com

The general mechanism for lipase-catalyzed hydrolysis involves a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues in the enzyme's active site.

Acylation Step : The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester substrate to form a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole" in the enzyme's active site. The intermediate then collapses to form an acyl-enzyme intermediate, releasing the alcohol/phenol (B47542) component (4-fluorophenol).

Deacylation Step : A water molecule, activated by the histidine residue, acts as a nucleophile and attacks the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which then collapses to release the carboxylic acid (4-ethylbenzoic acid) and regenerate the free enzyme.

The efficiency and selectivity of enzymatic hydrolysis can be influenced by reaction conditions such as temperature, pH, and the solvent system used. nih.govresearchgate.net For instance, elevated temperatures and the presence of organic co-solvents like DMSO can lead to almost exclusive monohydrolysis in di-esters. researchgate.net

Transesterification Reactions with Alcohols and Phenols

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is a key method for converting one ester into another and can be catalyzed by acids, bases, or enzymes. rsc.org

The transesterification of this compound with various alcohols or phenols allows for the synthesis of a diverse range of new esters. The reaction involves the substitution of the 4-fluorophenol moiety with a new alcohol or phenol.

Acid-Catalyzed Transesterification : Similar to acid-catalyzed hydrolysis, the reaction begins with the protonation of the ester's carbonyl oxygen. The incoming alcohol then acts as a nucleophile. The reaction is reversible and requires a large excess of the new alcohol to be driven to completion.

Base-Catalyzed Transesterification : A strong base deprotonates the incoming alcohol to form a more potent alkoxide nucleophile, which then attacks the ester's carbonyl carbon. This method is highly efficient.

Metal Catalysts : Various metal catalysts, including earth-abundant alkali metal carbonates like K₂CO₃, have been shown to be effective for the transesterification of aryl esters with phenols. rsc.orgresearchgate.netrsc.org These reactions often proceed under simple and environmentally friendly conditions. Other systems, such as acid/halide co-catalysis, have also been developed to facilitate the reaction between unactivated esters and weakly nucleophilic phenols. rsc.org

The scope of the reaction is broad, tolerating a variety of functional groups on both the incoming nucleophile and the ester itself. rsc.orgorganic-chemistry.org

Through transesterification, this compound can serve as a precursor for novel ester derivatives. By reacting it with different substituted phenols, new aryl esters with modified electronic or steric properties can be synthesized.

For example, reacting this compound with a phenol containing an electron-donating group (e.g., 4-methoxyphenol) or an electron-withdrawing group (e.g., 4-cyanophenol) would yield the corresponding 4-methoxyphenyl (B3050149) 4-ethylbenzoate or 4-cyanophenyl 4-ethylbenzoate. This synthetic strategy is valuable for creating libraries of compounds for materials science or medicinal chemistry research. The choice of catalyst is crucial; for instance, K₂CO₃ has been found to be a competent catalyst for such transformations. rsc.org

Table 3: Examples of Potential Transesterification Reactions

Reactant 1 Reactant 2 (Nucleophile) Catalyst Potential Product
This compound Phenol K₂CO₃ Phenyl 4-ethylbenzoate
This compound 4-Nitrophenol Acid/Halide rsc.org 4-Nitrophenyl 4-ethylbenzoate
This compound Ethanol (B145695) H₂SO₄ Ethyl 4-ethylbenzoate

Reactions Involving the Aromatic Moieties

The two aromatic rings of this compound exhibit different reactivities towards common aromatic substitution reactions due to the nature of their substituents.

The ethylbenzoate ring of this compound is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents on the ring: the ethyl group at the para-position (C4) and the ester group at C1.

The ethyl group is an activating group and an ortho, para-director due to its electron-donating inductive effect. researchgate.netcaltech.edu This means it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles, and directs incoming electrophiles to the positions ortho and para to itself. researchgate.net Conversely, the ester group is a deactivating group and a meta-director. kpi.uaslu.se Its electron-withdrawing nature reduces the electron density of the ring, making it less reactive towards electrophiles, and directs incoming substituents to the meta position. kpi.ua

In the case of the 4-ethylbenzoate moiety, the two directing effects work in concert. The ethyl group at C4 directs incoming electrophiles to positions C3 and C5 (ortho to the ethyl group). The ester group at C1 directs to C3 and C5 (meta to the ester group). Therefore, electrophilic substitution is strongly favored at the C3 and C5 positions. Given that these positions are equivalent, a single substitution product is expected. For instance, the nitration of 4-ethylbenzoic acid has been shown to yield 4-ethyl-3-nitrobenzoic acid, confirming this regioselectivity. mdpi.com

Table 1: Directing Effects of Substituents on the Ethylbenzoate Ring

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
Ethyl (-CH₂CH₃)C4Electron-donating (+I)Activatingortho, para
Ester (-COOR)C1Electron-withdrawing (-M, -I)Deactivatingmeta

Common electrophilic aromatic substitution reactions that could be performed on the ethylbenzoate ring include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. unipv.itrsc.org For example, a Friedel-Crafts acylation would be expected to introduce an acyl group at the C3 position. rsc.org

The fluorophenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces the fluorine atom. The success of an SNAr reaction depends on three main factors: the presence of a good leaving group on the aromatic ring, the presence of electron-withdrawing groups to activate the ring, and a strong nucleophile.

In this compound, the fluorine atom is a good leaving group for SNAr due to its high electronegativity, which polarizes the C-F bond. The ester group, being electron-withdrawing, activates the ring towards nucleophilic attack, particularly at the para-position where the fluorine is located. This activation is crucial for the reaction to proceed. researchgate.net

A variety of nucleophiles can be used in SNAr reactions with activated fluoroarenes. These include alkoxides, phenoxides, thiolates, and amines. rsc.org For example, reaction with a sodium alkoxide (NaOR') would yield the corresponding 4-alkoxyphenyl 4-ethylbenzoate.

Table 2: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

NucleophileReagent ExampleProduct Type
AlkoxideSodium methoxide (NaOCH₃)4-methoxyphenyl 4-ethylbenzoate
ThiolateSodium thiophenoxide (NaSPh)4-(phenylthio)phenyl 4-ethylbenzoate
AminePiperidine4-(piperidin-1-yl)phenyl 4-ethylbenzoate

The mechanism of the SNAr reaction typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.net The presence of the electron-withdrawing ester group helps to stabilize this intermediate, thereby facilitating the reaction.

The derivatized forms of this compound can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Hydrodefluorination: The C-F bond in the fluorophenyl ring can be cleaved and replaced with a hydrogen atom in a process called hydrodefluorination. This reaction is typically catalyzed by transition metal complexes, such as those of palladium, rhodium, or iridium, and often requires a hydride source like silanes or hydrogen gas. nih.govresearchgate.net This transformation would convert this compound into phenyl 4-ethylbenzoate.

Decarboxylative Coupling: The ethylbenzoate moiety can be modified to a carboxylic acid through hydrolysis of the ester. This resulting 4-ethylbenzoic acid can then undergo decarboxylative cross-coupling reactions. wikipedia.orgrsc.org In these reactions, the carboxylic acid group is removed as carbon dioxide, and a new bond is formed at its position. Palladium and copper are common catalysts for these transformations. organic-chemistry.org For example, a decarboxylative coupling with an aryl halide could be used to synthesize 4-ethylbiphenyl (B1582967) derivatives.

Photochemical Reactions and Mechanistic Studies

The absorption of ultraviolet (UV) light can induce photochemical reactions in this compound, leading to molecular rearrangements or degradation.

Phenyl esters, upon absorption of UV light, are known to undergo the Photo-Fries rearrangement. kpi.uaunipv.it This reaction involves the homolytic cleavage of the ester's carbonyl-oxygen bond, generating a radical pair consisting of an acyl radical and a phenoxy radical, which are held within a solvent cage. researchgate.net

This radical pair can then recombine in several ways. Recombination at the ortho or para positions of the phenoxy radical leads to the formation of ortho- and para-hydroxyketones. For this compound, this would result in the formation of 2-hydroxy-5-fluorophenyl 4-ethylphenyl ketone and 4-hydroxy-phenyl 4-ethylphenyl ketone, with the latter being less likely due to the initial fluorine substitution at that position. The radicals can also escape the solvent cage and react with the solvent or other molecules, leading to the formation of byproducts such as 4-fluorophenol and 4-ethylbenzoic acid. unipv.it

The efficiency and selectivity of the Photo-Fries rearrangement can be influenced by the substituents on the aromatic rings and the reaction medium. unipv.it Electron-donating substituents on the phenyl benzoate moiety have been found to increase the quantum yield of the rearrangement. researchgate.net

The photolytic degradation of aromatic esters in aqueous environments has been the subject of several studies. For a closely related compound, 4-cyano-3-fluorophenyl 4-ethylbenzoate (CEB-F), UV photolysis has been shown to follow first-order kinetics. nih.gov The degradation is postulated to proceed through the attack of reactive oxygen species, hydroxylation, and cleavage of the C-O ester bond and the C-F bond. rsc.orgnih.gov

The degradation pathways can lead to the formation of a variety of smaller molecules. nih.gov For instance, cleavage of the ester bond would yield 4-fluorophenol and 4-ethylbenzoic acid. Further degradation of these intermediates can occur, ultimately leading to the mineralization of the compound. The presence of other substances in the environment, such as microplastics, can influence the rate and byproducts of photodegradation. rsc.org Studies on other aromatic esters have shown that the primary degradation pathways can involve C-O bond cleavage and reactions on the aromatic ring. nih.gov

Supramolecular Chemistry and Non-Covalent Interactions

The supramolecular chemistry of this compound is governed by a variety of non-covalent interactions. These weak forces, including hydrogen bonds, halogen bonds, π-stacking, and van der Waals forces, dictate the molecule's behavior in the solid state, influencing its crystal packing and potential for self-assembly into larger, ordered structures. As a liquid crystal monomer, these interactions are fundamental to the formation of its mesophases.

While this compound lacks strong hydrogen bond donors like -OH or -NH groups, its structure contains several potential hydrogen bond acceptors: the two oxygen atoms of the ester group and the fluorine atom on the phenyl ring. nih.gov This allows it to participate in weak C-H···O and C-H···F intermolecular hydrogen bonds, which are recognized as significant forces in the crystal engineering of organic molecules. nih.govchemeo.com

The presence of a fluorine atom also introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) interacting with a nucleophile. acs.orgprinceton.edu This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond connecting it to the rest of the molecule. researchgate.netnih.gov In the case of this compound, the fluorine atom can act as a halogen bond donor, interacting with nucleophilic regions such as the carbonyl oxygen of a neighboring molecule. The strength and directionality of these bonds make them valuable tools in designing specific crystal architectures. oup.comrsc.org Studies on other fluorinated aromatic esters have demonstrated the role of C–Cl···F and other halogen···halogen interactions in crystal packing. nih.govnationalacademies.org While sometimes debated, the term "fluorine bond" has been suggested for interactions involving fluorine, highlighting their unique characteristics compared to heavier halogens.

The interplay of these weak hydrogen and halogen bonds is crucial in directing the three-dimensional arrangement of molecules in the solid state, influencing properties like melting point and crystal morphology.

Table 1: Potential Hydrogen and Halogen Bonding Interactions in this compound Crystal Structures

Interaction Type Donor Acceptor Typical Geometry/Characteristics
Hydrogen Bond Aromatic/Alkyl C-H Carbonyl Oxygen (C=O) Weak, electrostatic in nature; contributes to stabilizing crystal packing.
Hydrogen Bond Aromatic/Alkyl C-H Ester Oxygen (C-O-C) Weaker than C-H···O=C; provides additional stabilization.
Hydrogen Bond Aromatic/Alkyl C-H Fluorine (C-F) Generally very weak; acts as a minor contributor to lattice energy.

| Halogen Bond | Carbon-Fluorine (C-F) | Carbonyl Oxygen (C=O) | Highly directional interaction along the C-F bond axis; can act as a significant synthon in crystal engineering. |

As an aromatic compound, this compound readily engages in π-π stacking interactions, which are critical for its self-assembly. These interactions occur between the electron-rich π-systems of the 4-ethylphenyl and 4-fluorophenyl rings. The geometry of these interactions is typically not a perfect face-to-face sandwich but rather offset or T-shaped configurations to minimize electrostatic repulsion. nih.govnih.gov The introduction of fluorine atoms can modulate the quadrupole moment of the aromatic ring, potentially enhancing stacking interactions with non-fluorinated rings through favorable electrostatic complementarity. nationalacademies.orgnih.gov Studies on fluorophenylacetylenes and other fluorinated aromatics confirm that the fluorophenyl group actively participates in and can even enhance π-stacking. nih.govre3data.org

Van der Waals forces, although individually weak, are collectively significant in the supramolecular assembly of molecules like this compound, particularly due to its nature as a liquid crystal monomer. nih.govresearchgate.net These non-directional forces arise from temporary fluctuations in electron density and are crucial for the initial aggregation and close packing of molecules. In liquid crystals, the anisotropy of molecular polarizability leads to stronger van der Waals attractions when the rod-like molecules align in parallel, which is a fundamental principle driving the formation of nematic and other mesophases. researchgate.net The conversion of these van der Waals distances to covalent bonds during polymerization is responsible for phenomena like polymerization shrinkage observed in liquid crystal networks. researchgate.net

Together, π-stacking and van der Waals forces govern the complexation and self-assembly processes, leading to the formation of ordered liquid crystalline phases and influencing the material's bulk properties.

Table 2: Key Non-Covalent Interactions in the Self-Assembly of this compound

Interaction Type Interacting Moieties Role in Self-Assembly and Complexation
π-π Stacking 4-Ethylphenyl ring ↔ 4-Ethylphenyl ring Promotes parallel alignment and aggregation of molecules.
π-π Stacking 4-Fluorophenyl ring ↔ 4-Fluorophenyl ring Contributes to molecular ordering, potentially in an offset geometry.
π-π Stacking 4-Ethylphenyl ring ↔ 4-Fluorophenyl ring Can be enhanced by complementary electrostatics, favoring heterodimer formation and ordered packing.

Advanced Applications of 4 Fluorophenyl 4 Ethylbenzoate in Materials Science

Liquid Crystalline Properties and Mesophase Behavior

The introduction of fluorine atoms into organic molecules can significantly influence their mesomorphic (liquid crystalline) behavior. The high polarity and small size of the fluorine atom can alter intermolecular interactions, leading to the formation of various liquid crystal phases and affecting properties like dielectric anisotropy and mesophase stability mdpi.comresearchgate.net.

While 4-Fluorophenyl 4-ethylbenzoate (B1233868) is not extensively documented as a liquid crystal, its close structural analog, 4-cyano-3-fluorophenyl 4-ethylbenzoate , is a well-characterized liquid crystal monomer nih.govrsc.orgnih.gov. The study of this analog provides significant insight into the potential mesophase behavior of fluorinated phenyl benzoates.

Research shows that 4-cyano-3-fluorophenyl 4-ethylbenzoate exhibits a monotropic nematic (N) mesophase nih.govsynthon-chemicals.com. A monotropic liquid crystal is one that can enter the liquid crystal state only by cooling from the isotropic liquid phase nih.gov. The presence of both a highly polar cyano (-CN) group and a fluorine atom significantly enhances the dipole moment, which is a key factor in the formation of liquid crystal phases mdpi.comnih.gov. The fluorination of the core is known to suppress the formation of smectic phases in some apolar liquid crystals while promoting ferroelectric nematic and smectic phases in others, demonstrating the complexity of its influence researchgate.netacs.org. The specific position of the fluorine substituent dramatically impacts thermal behavior, with different positions leading to substantial changes in melting points and the stability of the nematic phase taylorandfrancis.com.

The table below summarizes the observed mesophase properties for the analogous compound, 4-cyano-3-fluorophenyl 4-ethylbenzoate.

PropertyValueDescriptionSource
Mesophase Behavior Cr 78 (N 8)Exhibits a crystal-to-nematic transition at 78°C. The nematic phase is observed over a narrow 8°C range upon cooling. synthon-chemicals.com
Transition Type MonotropicThe liquid crystal phase is only observed upon cooling from the isotropic liquid state. nih.gov
Crystal-to-Isotropic Transition 77 °CThe temperature at which the solid crystal melts directly into an isotropic liquid upon heating. nih.gov

Chiral nematic phases, also known as cholesteric phases, arise when chiral molecules are present, inducing a helical twist in the molecular arrangement labscoop.com. While 4-Fluorophenyl 4-ethylbenzoate is not chiral, the addition of a chiral dopant to a nematic host based on such a structure could potentially induce a chiral nematic phase.

The electro-optical properties of liquid crystals are paramount for their application in display technologies like liquid crystal displays (LCDs). Fluorosubstituted liquid crystals, including compounds like 4-cyano-3-fluorophenyl 4-ethylbenzoate, are characterized by several advantageous properties.

These properties include:

Low Threshold Voltage : The high polarity induced by fluorine substituents contributes to a large dielectric anisotropy, which can lower the threshold voltage required to switch the liquid crystal molecules with an electric field nih.gov.

Chemical Stability : The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts high chemical and thermal stability to the molecule alfa-chemistry.com. This is a critical requirement for materials used in displays to ensure long operational lifetimes nih.gov.

Good Optical Properties : Fluorinated liquid crystals often exhibit lower viscosity and controlled birefringence (optical anisotropy), which are beneficial for achieving fast response times in displays nih.govspiedigitallibrary.org.

These combined characteristics make fluorinated benzoate (B1203000) esters and their analogs strong candidates for inclusion in liquid crystal mixtures designed for a wide range of display and non-display applications nih.gov.

Role as a Monomer or Building Block in Polymer Synthesis

The ester functional group in this compound makes it a viable candidate for use as a monomer or a modifying agent in the synthesis of various polymers, particularly polyesters evitachem.com.

Polycondensation is a type of step-growth polymerization where monomers containing two or more reactive functional groups react to form larger structural units while releasing smaller molecules such as water gdckulgam.edu.in. An ester like this compound can be incorporated into a polymer backbone through transesterification reactions.

In a typical polycondensation to create an aromatic polyester (B1180765), a dicarboxylic acid (or its dimethyl ester derivative) is reacted with a diol rsc.org. While this compound is a monofunctional ester and cannot form a polymer on its own, it can be used as a chain-terminating agent or co-monomer to modify the properties of the resulting polymer. Its incorporation can introduce fluorine into the polymer structure, potentially enhancing properties such as thermal stability, chemical resistance, and hydrophobicity evitachem.comalfa-chemistry.com.

Thermoplastic polyester elastomers (TPEEs) are block copolymers that combine hard, crystalline polyester segments with soft, amorphous polyether or polyester segments. This structure gives them both the strength of thermoplastics and the flexibility of elastomers researchgate.netgoogle.com.

Research has demonstrated that liquid crystalline molecules can be blended with TPEEs to modulate their properties. In one study, the analog 4-cyano-3-fluorophenyl 4-ethylbenzoate (4CFE) was incorporated into a TPEE matrix derived from recycled polyethylene (B3416737) terephthalate (B1205515) (r-PET) nih.gov. The liquid crystal was blended into the TPEE mixture via a solvent method to enhance the material's properties, specifically for use in anticorrosion coatings. This demonstrates a practical application where a fluorinated benzoate ester acts as a functional additive to create a composite material with improved performance characteristics nih.gov. The compatibility between the ester groups of the TPEE and the additive allows for effective blending and property modification graftpolymer.com.

Advanced Organic Electronic and Optical Materials

The unique electronic properties conferred by the fluorine atom make fluorinated organic compounds valuable in the development of advanced electronic and optical materials alfa-chemistry.com.

This compound and its analogs have potential in several advanced applications:

Liquid Crystal Displays (LCDs) : As discussed, the favorable electro-optical properties of fluorinated liquid crystals make them essential components in modern LCDs nih.govalfa-chemistry.com.

Optical Fibers : Certain fluorinated polymers, such as those based on 2-fluoroacrylate esters, are used as core materials for optical fibers. These materials are prized for their potential for very low optical losses, especially in the near-infrared spectrum, making them suitable for demanding applications in aerospace and automotive local area networks google.comgoogle.com. The use of fluorinated esters like this compound as monomers could contribute to the development of polymers with high thermal stability and low signal attenuation.

Organic Electronics : The introduction of fluorine atoms into organic semiconductor molecules is a known strategy for tuning their electronic energy levels. Specifically, fluorination can lower the Highest Occupied Molecular Orbital (HOMO) energy level acs.org. In the context of organic solar cells, this can lead to a higher open-circuit voltage, a key parameter for device efficiency acs.org. The electron-withdrawing nature of fluorine can also be exploited in other organic electronic components.

Formation of Nanofibers, Vesicles, or Films for Specific Material FunctionalitiesThere is no evidence in the scientific literature of this compound being used to form nanofibers, vesicles, or functional films through self-assembly processes.

Atmospheric Degradation Pathways and Kinetics

Once released into the atmosphere, this compound is subject to removal by photolytic and oxidative processes. Its atmospheric lifetime is a key parameter for assessing its potential for long-range transport. figshare.comdiva-portal.org

Direct photolysis involves the absorption of solar radiation by a molecule, leading to its decomposition. The efficiency of this process depends on the molecule's absorption spectrum and the quantum yield of the reaction. acs.org For a compound to undergo direct photolysis in the troposphere, it must absorb light at wavelengths greater than 290 nm.

Indirect photolysis, through reactions with photochemically generated oxidants, is the primary degradation pathway for many organic compounds in the atmosphere. The most important of these oxidants is the hydroxyl radical (•OH).

•OH Radical Reactions and Computational Kinetics

The reaction with hydroxyl radicals is typically the dominant atmospheric removal process for aromatic compounds. rsc.orgcopernicus.org While direct experimental kinetic data for the reaction of •OH with this compound are unavailable, computational studies on analogous liquid crystal monomers provide valuable insights. acs.orgresearchgate.netresearchgate.net

Quantum chemical calculations have been used to investigate the •OH-initiated oxidation kinetics for similar LCMs, such as 4-cyanophenyl 4-ethylbenzoate (CEB) and 4-cyano-3-fluorophenyl 4-ethylbenzoate (CEB-F). figshare.comacs.org These studies show that the reaction proceeds via •OH addition to the aromatic rings and H-abstraction from the ethyl group. The calculated rate constants and corresponding atmospheric half-lives (t½) for these analogous compounds suggest that they are persistent enough to undergo long-range atmospheric transport. figshare.comdiva-portal.orgacs.org Given the structural similarity, the atmospheric fate of this compound is expected to be comparable.

Table 7.1: Calculated •OH Radical Reaction Rate Constants and Atmospheric Half-Lives for Analogous Liquid Crystal Monomers at 298 K This table presents data for compounds structurally similar to this compound to provide an estimate of its likely atmospheric persistence. The data is based on computational studies.

Compound NameAbbreviationRate Constant (k_OH) (cm³ molecule⁻¹ s⁻¹)Atmospheric Half-Life (t½) (days)Source(s)
4-cyanophenyl 4-ethylbenzoateCEB(0.9–1.4) × 10⁻¹²5.7–8.9 acs.org, figshare.com
4-cyano-3-fluorophenyl 4-ethylbenzoateCEB-F(0.9–1.4) × 10⁻¹²5.7–8.9 acs.org, figshare.com
4-cyano-3,5-difluorophenyl 4-ethylbenzoateCEB-2F(0.9–1.4) × 10⁻¹²5.7–8.9 acs.org, figshare.com

Assumes an average global tropospheric •OH concentration of 1.0 x 10⁶ molecules cm⁻³.

Cl Atom Reactions

Reactions with chlorine atoms can also contribute to the degradation of organic compounds, particularly in marine or coastal areas where Cl atom concentrations can be significant. There is currently no specific data available for the reaction kinetics of this compound with atmospheric chlorine atoms. Studies on other fluorinated organic compounds, such as fluoroalcohols, show that reactions with Cl atoms can be significant, proceeding via H-atom abstraction. nih.gov The rate of such reactions for this compound would depend on the specific reaction sites, primarily the ethyl group and the aromatic rings.

The identification of transformation products is crucial for a complete environmental risk assessment. While specific products for this compound have not been experimentally determined, plausible products can be inferred from studies on related fluorinated liquid crystal monomers. nih.govresearchgate.netacs.orgsemanticscholar.org

The primary atmospheric degradation is expected to be initiated by •OH radical attack. This would lead to two main types of reactions:

•OH addition to the fluorophenyl or ethylphenyl rings, forming hydroxylated intermediates.

H-atom abstraction from the ethyl group, leading to the formation of a carbon-centered radical.

These initial products would undergo further reactions with atmospheric O₂ and NOx, leading to ring-opening or the formation of more stable, oxygenated compounds. The ester linkage may also undergo cleavage. Based on these general principles and data from analogous compounds, a list of potential atmospheric transformation products can be proposed. nih.govacs.org

Table 7.2: Plausible Atmospheric Transformation Products of this compound This table is based on hypothesized degradation pathways analogous to those identified for other fluorinated liquid crystal monomers.

Proposed Transformation ProductPotential Formation Pathway
Hydroxylated this compound isomers•OH addition to either aromatic ring
4-Fluorophenol (B42351)Cleavage of the ester bond
4-Ethylbenzoic acidCleavage of the ester bond
4-FluorocatecholFurther hydroxylation of 4-fluorophenol
4-Ethyl-hydroxy-benzoic acidsHydroxylation of the 4-ethylbenzoic acid ring
1-(4-carboxyphenyl)ethanolOxidation of the ethyl group
Ring-opened dicarbonyls and smaller organic acidsFragmentation of the aromatic rings after •OH attack

Biodegradation Mechanisms in Aquatic and Terrestrial Systems

In aquatic and terrestrial environments, the persistence of this compound is primarily governed by microbial and enzymatic activity. Biodegradation can lead to the complete mineralization of the compound to CO₂, H₂O, and inorganic fluoride. researchgate.netresearchgate.net

The ester linkage is a key functional group that is susceptible to enzymatic hydrolysis. Esterases (E.C. 3.1.1.x) and lipases are ubiquitous enzymes in microorganisms, plants, and animals that catalyze the cleavage of ester bonds. jst.go.jpresearchgate.net

No studies have specifically reported the enzymatic hydrolysis of this compound. However, extensive research on other aromatic esters demonstrates that this class of compounds serves as substrates for various hydrolases. jst.go.jpacs.org The enzymatic hydrolysis of this compound would break the ester bond to yield 4-fluorophenol and 4-ethylbenzoic acid. This reaction is considered a critical first step in the biodegradation pathway, as it breaks the molecule into smaller, more polar, and generally more biodegradable components. nih.gov

Table 7.3: Examples of Biocatalysts with Known Activity Towards Aromatic Esters This table lists enzyme classes known to hydrolyze aromatic esters, which are expected to be active on this compound.

Enzyme ClassCommon Source(s)Typical SubstratesSource(s)
Carboxyl EsterasesPig Liver, Bacteria (Pseudomonas, Bacillus)Phthalate (B1215562) esters, Phenyl acetate jst.go.jp, researchgate.net
Cholesterol EsterasesPorcine/Bovine PancreasCholesterol esters, Phthalate esters jst.go.jp
LipasesFungi (Candida, Aspergillus), BacteriaTriglycerides, p-Nitrophenyl esters jst.go.jp
Aminopeptidases (promiscuous)Pseudomonas aeruginosaPeptides, Pyrethroids, Phthalates, Parabens acs.org

The mechanism of hydrolysis by serine esterases, a common type, involves the formation of a covalent acyl-enzyme intermediate at a serine residue in the enzyme's active site, followed by the release of the alcohol moiety (4-fluorophenol). The acyl-enzyme intermediate is then hydrolyzed by water to release the carboxylic acid (4-ethylbenzoic acid) and regenerate the free enzyme.

The complete biodegradation of this compound in environmental systems like soil and water would be carried out by microbial consortia. mdpi.commdpi.com The degradation pathway would likely begin with the enzymatic hydrolysis described above. The resulting intermediates, 4-fluorophenol and 4-ethylbenzoic acid, would then be funneled into distinct bacterial catabolic pathways.

The microbial degradation of 4-fluorobenzoate (B1226621) (a close analogue to 4-ethylbenzoic acid) has been studied in several bacteria. nih.govethz.ch For example, Aureobacterium sp. has been shown to degrade 4-fluorobenzoate via an initial dehalogenation and hydroxylation to form 4-hydroxybenzoate. nih.gov This intermediate is then further metabolized, often via protocatechuate and subsequent ring cleavage, to enter central metabolic cycles like the TCA cycle. nih.govethz.ch Other bacteria, such as Alcaligenes and Pseudomonas species, degrade 4-fluorobenzoate via 4-fluorocatechol. nih.gov

The degradation of 4-fluorophenol would proceed through hydroxylation to form fluorinated catechols, followed by ring cleavage. The carbon-fluorine bond is notably stable, and its cleavage (dehalogenation) is a critical step, which can occur either early or later in the degradation pathway. nih.gov

Table 7.4: Potential Microbial Metabolites from the Biodegradation of this compound This table lists plausible intermediate compounds formed during the microbial breakdown of this compound, based on established pathways for its constituent parts.

Potential MetabolitePrecursorLikely Microbial ProcessSource(s) for Analogy
4-FluorophenolThis compoundEster hydrolysis jst.go.jp, nih.gov
4-Ethylbenzoic acidThis compoundEster hydrolysis jst.go.jp, nih.gov
4-Hydroxybenzoic acid4-Fluorobenzoic acid / 4-Ethylbenzoic acidHydroxylation/Dehalogenation nih.gov, science.gov
4-Fluorocatechol4-Fluorophenol / 4-FluorobenzoateDihydroxylation nih.gov
Protocatechuate (3,4-Dihydroxybenzoic acid)4-Hydroxybenzoic acidHydroxylation nih.gov
Central Metabolites (e.g., Acetyl-CoA, Succinate)Ring-cleavage productsTCA Cycle nih.gov, ethz.ch

In-Depth Analysis of this compound Reveals Key Environmental Transformation Processes

A detailed examination of the environmental fate of this compound highlights its susceptibility to chemical transformations, particularly through hydrolysis in aqueous environments and its interactions with soil and sediment matrices. These processes are critical in determining the compound's persistence, mobility, and ultimate impact on ecosystems.

Recent scientific inquiry has focused on understanding the environmental behavior of synthetic chemical compounds. Among these, this compound, an ester of 4-fluorobenzoic acid and 4-ethylphenol, has been a subject of interest due to its potential presence in various environmental compartments. This article provides a focused analysis of its chemical transformations and persistence, specifically addressing its hydrolytic stability and sorption-desorption characteristics in environmental settings.

Environmental Chemical Transformations and Persistence Studies Mechanistic Focus

The environmental persistence of 4-Fluorophenyl 4-ethylbenzoate (B1233868) is largely dictated by its chemical stability and its partitioning behavior in different environmental media. The ester linkage in its structure is a key reactive site, making it prone to hydrolysis. Furthermore, its physicochemical properties influence its tendency to adsorb to soil and sediment particles, which in turn affects its bioavailability and transport.

Hydrolysis is a primary degradation pathway for esters in aqueous environments, and the rate of this reaction for 4-Fluorophenyl 4-ethylbenzoate is significantly influenced by the pH, temperature, and salinity of the water.

The hydrolysis of this compound involves the cleavage of the ester bond, yielding 4-fluorobenzoic acid and 4-ethylphenol. This reaction can be catalyzed by both acids and bases. Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In alkaline or basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, which is a more efficient process. evitachem.com

Consequently, the rate of hydrolysis is expected to be slowest in neutral pH ranges and increase significantly in both acidic and alkaline environments. While specific kinetic data for this compound is not extensively documented in publicly available literature, the general mechanism for ester hydrolysis is well-established. epa.gov

Table 1: Expected pH-Dependent Hydrolysis of this compound and Degradation Products

pH ConditionCatalystPrimary Degradation ProductsExpected Relative Rate of Hydrolysis
Acidic (pH < 7)H+4-Fluorobenzoic acid, 4-EthylphenolModerate to High
Neutral (pH = 7)Water (uncatalyzed)4-Fluorobenzoic acid, 4-EthylphenolLow
Alkaline (pH > 7)OH-4-Fluorobenzoate (B1226621), 4-EthylphenoxideHigh

This table is based on general principles of ester hydrolysis; specific experimental data for this compound is required for quantitative analysis.

An increase in temperature generally accelerates chemical reaction rates, and the hydrolysis of this compound is no exception. Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus increasing the rate of ester cleavage.

The effect of salinity on hydrolysis is more complex. Changes in ionic strength can alter the activity of water and the catalytic species (H+ and OH-). In general, for reactions involving ions, the rate can be influenced by the salt concentration, a phenomenon known as the salt effect. However, without specific experimental studies on this compound, the precise impact of salinity on its hydrolytic stability remains speculative.

The fate and transport of this compound in the environment are also heavily dependent on its interaction with solid phases like soil and sediment. Sorption processes can significantly reduce its concentration in the aqueous phase, thereby affecting its mobility and availability for degradation and uptake by organisms.

Adsorption isotherms describe the equilibrium relationship between the concentration of a chemical in the solution and the amount adsorbed onto a solid at a constant temperature. Common isotherm models include the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. scirp.orgresearchgate.net

The kinetics of adsorption describe the rate at which the chemical is adsorbed. Pseudo-first-order and pseudo-second-order models are often used to analyze the kinetic data. scirp.org For a hydrophobic compound like this compound, adsorption is likely to be influenced by the organic carbon content of the soil or sediment, as well as the clay mineralogy. cabidigitallibrary.orgnih.gov

Table 2: Hypothetical Adsorption Isotherm and Kinetic Parameters for this compound on a Model Sorbent (e.g., Soil with High Organic Content)

Isotherm ModelParametersValueKinetic ModelParametersValue
Freundlich Kf ((µg/g)(L/µg)1/n)Data not availablePseudo-Second-Order k2 (g/µg·min)Data not available
1/nData not availableqe (µg/g)Data not available
Langmuir qmax (µg/g)Data not available
KL (L/µg)Data not available

This table illustrates the types of data obtained from adsorption studies. Specific experimental values for this compound are needed for a complete assessment.

Column studies are laboratory experiments that simulate the movement of chemicals through a soil or sediment profile. By passing a solution of this compound through a column packed with an environmental matrix, researchers can determine its mobility. The breakthrough curve, which plots the effluent concentration over time, provides information on the retardation factor and the potential for leaching. google.com

The mobility of this compound in soil is expected to be inversely related to its sorption affinity. In soils with high organic matter or clay content, the compound is likely to be less mobile and have a higher potential for retention. Conversely, in sandy soils with low organic matter, it may be more mobile and prone to leaching into groundwater.

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like 4-Fluorophenyl 4-ethylbenzoate (B1233868). mdpi.com Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products. ijpsonline.com Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector settings to achieve the desired separation. jneonatalsurg.com Reversed-phase HPLC is commonly used for compounds of this nature, employing a nonpolar stationary phase (like C18) and a polar mobile phase. ijpsonline.comchemmethod.com

A typical HPLC method for a phenyl benzoate (B1203000) derivative would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and a buffer. jneonatalsurg.comchemmethod.comsielc.com Detection is often performed using a UV detector, as the aromatic rings in 4-Fluorophenyl 4-ethylbenzoate provide strong chromophores. lcms.cz

ParameterTypical ConditionSource(s)
Stationary Phase (Column) Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) chemmethod.comnih.gov
Mobile Phase Acetonitrile/Water or Methanol/Buffer mixture mdpi.comjneonatalsurg.comsielc.com
Elution Mode Isocratic or Gradient mdpi.com
Flow Rate 0.5 - 1.2 mL/min mdpi.comjneonatalsurg.com
Detection UV Spectrophotometry (e.g., at 225 nm or 254 nm) lcms.czjsmcentral.org
Injection Volume 10 - 20 µL mdpi.comchemmethod.com
Temperature Ambient or controlled (e.g., 25 °C) mdpi.comjsmcentral.org

Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Esters.

While this compound itself is not chiral, its derivatives, particularly those synthesized for advanced applications like chiral liquid crystals or pharmaceuticals, may possess stereogenic centers. mdpi.com The separation of enantiomers is crucial as different enantiomers can exhibit vastly different biological or physical properties. jsmcentral.org Chiral HPLC is the predominant method for determining enantiomeric purity. jsmcentral.org

This is achieved using chiral stationary phases (CSPs), which are designed to interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are widely used and have proven effective for separating the enantiomers of various chiral compounds, including those with structures related to liquid crystal derivatives. mdpi.commdpi.com The development of a chiral separation method involves screening different CSPs and optimizing the mobile phase, which often consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol). mdpi.comnih.gov

Impurity profiling is the systematic process of identifying and quantifying impurities in a substance. biomedres.us For a material like this compound, impurities can arise from the synthesis process (e.g., unreacted starting materials like 4-fluorophenol (B42351) and 4-ethylbenzoyl chloride, or by-products) or from degradation. biomedres.us HPLC is a powerful tool for this purpose, capable of separating trace-level impurities from the main compound. ijpsonline.com

In a complex reaction mixture, a well-developed HPLC method can provide quantitative data on the conversion of reactants, the formation of the product, and the generation of impurities. nih.gov By using a validated stability-indicating method, one can also monitor the degradation of the compound under various stress conditions (e.g., acid, base, oxidative, photolytic). nih.gov The combination of HPLC with mass spectrometry (LC-MS) is particularly formidable, as it provides not only retention time data but also mass-to-charge ratio information, which is invaluable for the structural elucidation of unknown impurities. ijpsonline.comijprajournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used to separate and identify volatile and thermally stable compounds. nih.gov While this compound has a relatively high boiling point, it can be analyzed by GC-MS, particularly for trace analysis and the identification of more volatile impurities or degradation products. uva.nlrsc.org The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column before being detected by a mass spectrometer, which provides a unique fragmentation pattern (mass spectrum) for identification. mdpi.com

For compounds that are not sufficiently volatile or stable for direct GC-MS analysis, or to improve chromatographic behavior, derivatization is employed. gcms.cz This chemical modification process converts polar functional groups (like -OH, -NH, -COOH) into less polar, more volatile derivatives. nih.gov While the ester group of this compound is relatively stable, potential impurities or degradation products, such as the corresponding carboxylic acid (4-ethylbenzoic acid) or phenol (B47542) (4-fluorophenol), would require derivatization for effective GC-MS analysis.

Common derivatization techniques include:

Silylation: This is one of the most common methods, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govnih.gov This is highly effective for hydroxyl and carboxyl groups.

Acylation: This involves converting compounds with active hydrogens into esters, amides, or thioesters using acylating reagents, often perfluorinated anhydrides, which can enhance detection by electron capture detectors. gcms.cz

Alkylation: This technique converts compounds with acidic protons, like carboxylic acids and phenols, into esters and ethers, respectively. gcms.cz

Derivatization ReagentAbbreviationTarget Functional Group(s)Resulting DerivativeSource(s)
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-OH, -COOH, -NH2, -SHTrimethylsilyl (TMS) gcms.cznih.gov
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-OH, -COOH, -NH2, -SHTrimethylsilyl (TMS) nih.gov
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFA-OH, -COOH, -NH2, -SHtert-Butyldimethylsilyl (TBDMS) nih.govgcms.cz
Pentafluorobenzyl BromidePFBBr-COOH, PhenolsPentafluorobenzyl (PFB) ester/ether gcms.cz

Table 2: Common Derivatization Reagents for GC-MS Analysis.

GC-MS is exceptionally well-suited for trace analysis due to its high sensitivity (often reaching picogram levels) and the specificity of mass spectrometric detection. epa.gov It can quantify this compound and related compounds in complex environmental or biological matrices. researchgate.netuva.nl For instance, studies have detected and quantified related phenylbenzoate liquid crystal monomers in indoor dust, demonstrating the technique's utility in exposure assessment. researchgate.netuva.nl

Quantification is typically performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte. This significantly improves the signal-to-noise ratio and allows for accurate quantification even when co-eluting compounds are present. The use of an internal standard is essential for correcting variations in sample preparation and instrument response.

Capillary Electrophoresis and Electrochemical Methods

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field within a narrow capillary. sciex.com While less common than HPLC for routine analysis of neutral compounds like esters, CE, particularly in the form of Micellar Electrokinetic Capillary Chromatography (MECC), can separate neutral molecules. In MECC, a surfactant is added to the buffer above its critical micelle concentration, creating pseudostationary phases (micelles) that can partition neutral analytes, allowing for their separation. sciex.com CE methods are noted for their high separation efficiency, short analysis times, and minimal consumption of solvents and samples, making them a "green" analytical alternative. mdpi.com

ParameterTypical ConditionSource(s)
Capillary Fused-silica (e.g., 50 µm i.d.) sciex.com
Background Electrolyte (Buffer) Borate or Phosphate (B84403) buffer mdpi.com
Separation Voltage 20 - 30 kV mdpi.com
Injection Mode Hydrodynamic (pressure) or Electrokinetic mdpi.com
Detection UV Spectrophotometry sciex.com
Temperature Controlled (e.g., 25 °C) mdpi.com

Table 3: General Capillary Electrophoresis (CZE/MECC) Parameters.

Electrochemical Methods offer a different approach for detection and quantification, based on the oxidation or reduction of the analyte at an electrode surface. nih.gov For this compound, direct electrochemical detection could be challenging. However, the phenolic or benzonitrile (B105546) moieties within its structure or its potential degradation products could be electroactive. mdpi.comajol.info For example, nitrophenols, which share structural similarities, are readily detected using techniques like cyclic voltammetry or differential pulse voltammetry. nih.govscispace.com It is conceivable that a sensor could be developed based on a chemically modified electrode designed to selectively interact with and detect the compound or its electroactive precursors or degradation products. mdpi.com

Development of Electrochemical Sensors for Benzoate Detection

Electrochemical sensors offer a promising avenue for the rapid, sensitive, and cost-effective detection of benzoate derivatives. researchgate.netucc.ie These devices work by transducing the chemical interaction between the analyte and the electrode surface into a measurable electrical signal. ucc.ie Development has focused on modifying electrode surfaces with nanomaterials to enhance performance characteristics such as sensitivity, selectivity, and electron transfer kinetics. unesp.brnih.gov

Research has demonstrated the successful application of various materials for constructing benzoate-sensitive electrodes. For instance, nanocomposites of polyaniline (PANI) and manganese dioxide (MnO₂) have been used to create a sensor for emamectin (B195283) benzoate, showing high sensitivity. espublisher.com Similarly, glassy carbon electrodes modified with multiwalled carbon nanotubes (MWCNTs) and Fe₃O₄ nanoparticles have proven effective for determining rizatriptan (B1679398) benzoate, significantly improving the sensitivity of the electrode. researchgate.netnih.gov These modifications create a larger surface area and introduce catalytic properties, facilitating the electrochemical reaction of the target analyte. unesp.brresearchgate.net The performance of these sensors is typically evaluated by their linear response range and limit of detection (LOD), with studies reporting LODs in the micromolar (μmol L⁻¹) to nanomolar (nmol L⁻¹) range. unesp.brresearchgate.netnih.gov

Table 1: Examples of Electrochemical Sensors for Benzoate-Containing Compounds

Target AnalyteElectrode ModificationAnalytical TechniqueLinear RangeDetection Limit (LOD)Reference
Emamectin BenzoatePolyaniline (PANI) – Manganese Dioxide (MnO₂) NanocompositeElectrochemical SensingNot Specified6.2 x 10⁻⁴ (units not specified) espublisher.com
Rizatriptan Benzoate (RZB)Fe₃O₄ Nanoparticles/Multiwall Carbon Nanotubes on Glassy Carbon ElectrodeSquare Wave Voltammetry (SWV)0.5–100.0 µmol L⁻¹0.09 µmol L⁻¹ nih.gov
Mebeverine Hydrochloride & Metronidazole BenzoateMolecularly Imprinted Polymer (MIP) in PVC MembranePotentiometryNot SpecifiedNot Specified uobaghdad.edu.iq
TetracyclineMulti-walled Carbon Nanotubes (MWCNT-COOH) & Graphene Oxide (GO) on Carbon Paste ElectrodeAdsorptive Stripping Differential Pulse Voltammetry (AdSDPV)2.0 × 10⁻⁵ – 3.1 × 10⁻⁴ mol L⁻¹3.6 × 10⁻⁷ mol L⁻¹ unesp.br

Electrophoretic Separation Techniques for Related Compounds

Electrophoretic techniques, particularly capillary electrophoresis (CE), are powerful for separating charged molecules with high efficiency and resolution. technologynetworks.com These methods are well-suited for the analysis of benzoate derivatives, which are often ionized in solution. Capillary zone electrophoresis (CZE), the most common form of CE, separates analytes based on their charge-to-size ratio as they migrate through a capillary filled with an electrolyte solution under the influence of an electric field. technologynetworks.com

Studies have successfully developed CE methods for the separation of various benzoate and phthalate (B1215562) derivatives. nih.govresearchgate.net For instance, a CZE method using a simple phosphate buffer at pH 7.0 could separate most benzoic acid derivatives, with complete separation achieved in less than 8 minutes. nih.gov However, resolving structural or positional isomers often requires the addition of modifiers to the buffer. The use of cyclodextrins (α- and β-cyclodextrins) has been shown to enable the complete separation of phthalic acid isomers. nih.govresearchgate.net Furthermore, the addition of polymers like polyethylene (B3416737) glycol can resolve some structural isomers of benzoate derivatives. nih.gov These methods are valued for their speed, precision, and low consumption of reagents and samples. nih.govresearchgate.net

Table 2: Capillary Electrophoresis Methods for Separation of Benzoate Derivatives

AnalytesCE MethodBuffer SystemKey FindingsReference
12 Benzoate & Phthalate DerivativesCapillary Zone Electrophoresis (CZE)10 mM phosphate buffer, pH 7.0, with α- and β-cyclodextrins and 4% poly(ethylene glycol) 600Addition of cyclodextrins and PEG resolved positional and structural isomers. Separation completed in <14 min. nih.gov
Benzoate Derivatives in Soy SauceCapillary Zone Electrophoresis (CZE)20 mM borax (B76245) buffer, pH 9.2Coupled with microextraction, the method allowed for separation in less than 10 minutes. jfda-online.comfda.gov.twjfda-online.com
Alkyl BenzoatesCapillary Electrophoresis (CE)Aqueous buffers with varying pH and ionic strengthNovel polyelectrolyte coatings on the capillary enabled the separation of hydrophobic compounds like alkyl benzoates. nih.gov
Homologues of Linear Alkylbenzene SulfonatesNonaqueous Capillary Electrophoresis (NACE)Acetic acid and an alkylamine in ethanol (B145695)Solutes travelled against the electroosmotic flow, allowing for separation of homologues. nih.gov

Hyphenated Techniques for Structural Elucidation and Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the unambiguous identification of unknown compounds.

LC-NMR and LC-MS for Online Characterization and Pathway Analysis

Liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) are powerful hyphenated techniques that combine the separation capabilities of LC with the identification power of MS and NMR. mdpi.comresearchgate.net

LC-MS is particularly valuable for identifying and quantifying compounds and their metabolites or degradation products in complex matrices. protocols.io For example, the phototransformation products of 4-cyano-3-fluorophenyl 4-ethylbenzoate (a compound structurally similar to this compound) were identified using LC-MS. rsc.orgnih.gov The identified pathways included hydroxylation and C-O/C-F bond cleavage. rsc.orgnih.gov LC-MS/MS, a tandem MS technique, has been instrumental in delineating the metabolic pathways of benzoate catabolism by gut microbes and in analyzing metabolites from the degradation of aromatic compounds in groundwater. nih.govmdpi.com These studies allow for the identification of key intermediates, providing insight into the biological and environmental fate of these compounds. nih.govmdpi.com

LC-NMR allows for the direct structural elucidation of compounds as they are separated by LC. mdpi.comresearchgate.net This is especially useful for distinguishing between isomers, which may have identical mass spectra. researchgate.net On-flow LC-NMR experiments have been demonstrated for the separation and characterization of substituted benzoates. taylorfrancis.com While less sensitive than LC-MS, LC-NMR provides unparalleled structural detail, making it a crucial tool for confirming the identity of novel compounds or complex metabolites without the need for prior isolation. mdpi.com

Table 3: Application of LC-MS in the Analysis of Benzoate-Related Compounds

Analyte/SystemLC-MS MethodKey FindingsReference
4-cyano-3-fluorophenyl 4-ethylbenzoate (CEB-F)LC-MSIdentified four primary phototransformation products formed via reactive oxygen species attack, hydroxylation, and bond cleavage. rsc.orgnih.gov
Sodium Benzoate MetabolismLC-MSIdentified metabolites associated with the aerobic protocatechuate branch of the benzoate metabolic pathway in human gut microbes. nih.gov
BTEX Degradation MetabolitesHPLC-ESI-MS/MSSimultaneous analysis of 11 benzoate and toluic acid metabolites in bacterial cultures and groundwater, allowing for pathway delineation. mdpi.com
Sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (BZP)LC-MS/MSDeveloped and validated a method for the simultaneous determination of BZP and its active metabolite in rat plasma for pharmacokinetic studies. mdpi.comresearchgate.net

GC-IR for Vapor Phase Structural Confirmation

Gas chromatography-infrared spectroscopy (GC-IR) combines the high-resolution separation of volatile compounds by GC with the specific structural information provided by IR spectroscopy. researchgate.net As compounds elute from the GC column, they pass through an interface into an IR spectrometer, allowing for the acquisition of a vapor-phase IR spectrum for each component. researchgate.net This technique is an excellent complement to GC-MS because IR spectroscopy is particularly adept at distinguishing between structural isomers (e.g., constitutional isomers and stereoisomers) that may yield similar mass spectra. researchgate.net

The most common interface for GC-IR is the "light pipe," a flow-through gas cell heated to prevent condensation of the eluting compounds. researchgate.net The resulting vapor-phase spectra provide characteristic absorption bands corresponding to the functional groups present in the molecule. For a compound like this compound, GC-IR could confirm the presence of the ester carbonyl group (C=O), the C-O stretching vibrations, and the characteristic absorptions of the substituted benzene (B151609) rings, including the C-F bond. While direct GC-IR studies on this compound are not prominent in the literature, the analysis of related volatile esters and fluorinated compounds by GC-based methods is common. mdpi.comcore.ac.uk For example, GC-MS is widely used to identify volatile benzoate esters like benzyl (B1604629) benzoate in essential oils and other complex mixtures. mdpi.com The principles of separation and vapor-phase analysis are directly transferable to GC-IR, which would provide confirmatory structural data based on vibrational transitions rather than mass-to-charge ratio.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.